Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
Description
Properties
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJSGZYXYOYQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635669 | |
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-19-7 | |
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is limited. This guide provides a summary of the available data and presents generalized experimental protocols and potential mechanisms of action based on related compounds.
Chemical and Physical Properties
This compound is a research chemical.[] Its known properties are summarized below.
| Property | Value | Source |
| CAS Number | 115871-19-7 | [] |
| Molecular Formula | C19H24N4O3.Na | [] |
| Molecular Weight | 378.39 g/mol | [] |
| IUPAC Name | sodium;2-[[bis(4-dimethylaminophenyl)carbamoyl]amino]acetate | [] |
| Synonyms | DA-64; N-(Carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine Sodium Salt; Sodium N-(Carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine | [] |
| Appearance | White to gray green crystalline powder | [] |
| Purity | ≥ 95% | [] |
No further quantitative data such as melting point, boiling point, or specific solubility data is readily available in the public domain.
Potential Biological Activity
While no specific biological activity has been published for this compound, the core structure of a diaryl urea is a common motif in pharmacologically active compounds. Diaryl urea derivatives have been reported to exhibit a range of biological activities, including antiproliferative and antimicrobial effects.
Generalized Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, the following sections outline general methodologies relevant to a compound of this class.
General Synthesis of a Diaryl Urea Derivative
The synthesis of a diaryl urea derivative typically involves the reaction of an amine with an isocyanate or a phosgene equivalent. A plausible, though hypothetical, synthetic route for a related diaryl urea is outlined below.
Materials:
-
4,4'-bis(dimethylamino)diphenylamine
-
Ethyl isocyanatoacetate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (e.g., Nitrogen, Argon)
-
Sodium Hydroxide
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with 4,4'-bis(dimethylamino)diphenylamine and the anhydrous aprotic solvent under an inert atmosphere.
-
Addition of Reagent: Ethyl isocyanatoacetate is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is the ethyl ester of the target urea derivative.
-
Saponification: The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Hydrolysis: The mixture is stirred at room temperature or heated to effect the hydrolysis of the ester to the corresponding carboxylic acid salt.
-
Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the sodium salt of the diaryl urea acetate derivative.
Characterization of a Novel Chemical Entity
Once synthesized, a new compound like this compound would be subjected to a battery of analytical techniques to confirm its structure and purity.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (urea and carboxylate) and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical and molecular formula.
Visualizations
Hypothetical Signaling Pathway
Many diaryl urea compounds, such as Sorafenib, are known to be inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and angiogenesis. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a diaryl urea derivative.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Compound Characterization
The following diagram outlines a general workflow for the synthesis and characterization of a new chemical entity.
Caption: Workflow for new chemical entity synthesis and characterization.
References
An In-depth Technical Guide on the Potential Mechanism of Action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, there is no specific peer-reviewed scientific literature detailing the mechanism of action, biological activity, or therapeutic targets of the compound "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" (CAS Number: 115871-19-7). Therefore, this document provides a detailed analysis based on the well-established roles of its constituent chemical moieties in medicinal chemistry and drug design. The proposed mechanisms are hypothetical and would require experimental validation.
Introduction to the Ureido Moiety in Drug Design
The ureido group, characterized by a carbonyl flanked by two nitrogen atoms, is a highly versatile functional group in medicinal chemistry. Its prevalence in a wide range of bioactive compounds and clinically approved drugs stems from its unique physicochemical properties. The ureido moiety can act as both a hydrogen bond donor and acceptor, enabling potent and specific interactions with biological targets such as enzymes and receptors.[1] This functionality is crucial for influencing drug potency, selectivity, and pharmacokinetic profiles.[1] Compounds incorporating the ureido group, known as ureides, are found in numerous natural and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]
Structural Analysis of this compound
To infer a potential mechanism of action, the structure of this compound can be deconstructed into its key functional components:
-
The Ureido Core: This central feature is a strong hydrogen bonding motif.
-
Two N,N-Dimethylaminophenyl Groups: These are bulky, electron-donating aromatic substituents.
-
The Sodium Acetate Moiety: This provides aqueous solubility and potential for metabolic activity.
The interplay of these components will dictate the compound's overall pharmacological profile.
Postulated Mechanism of Action Based on Structural Features
Given the structural characteristics, the most probable mechanism of action for this compound is enzyme inhibition. The ureido group is a prominent feature in a multitude of enzyme inhibitors, often serving to anchor the molecule within the active site.[1]
3.1. The Role of the Ureido Group in Enzyme Inhibition
The diaryl urea motif is a common feature in many kinase inhibitors, where it forms key hydrogen bonds with the hinge region of the kinase domain.[1] Additionally, ureido derivatives have been developed as potent inhibitors of other enzyme classes.[1]
-
Aminopeptidase N (APN) Inhibition: APN is a zinc-dependent metalloprotease overexpressed in tumor cells and implicated in cancer progression. Ureido derivatives of amino acids have been shown to be potent APN inhibitors, where the ureido moiety chelates the active site zinc ion and forms hydrogen bonds with key amino acid residues.[1]
-
Carbonic Anhydrase (CA) Inhibition: Ureido-substituted benzenesulfonamides are effective inhibitors of several human CA isoforms. The ureido linker allows for positioning of other parts of the molecule into different subpockets of the active site, contributing to high potency and selectivity.[1]
-
Urease Inhibition: Ureido and thioureido derivatives have been investigated as inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and urolithiasis.[4][5]
3.2. Contribution of the N,N-Dimethylaminophenyl Groups
The two bulky N,N-dimethylaminophenyl groups likely contribute to the compound's specificity and potency by forming van der Waals and hydrophobic interactions within the target protein's binding pocket. The electron-donating nature of the dimethylamino groups can also influence the electronic properties of the ureido core, potentially modulating its hydrogen bonding capacity.
3.3. The Function of the Sodium Acetate Moiety
The sodium acetate group confers hydrophilicity to the molecule, which is crucial for its solubility in biological fluids. It is also possible that this moiety could be cleaved by esterases in vivo, releasing a more active metabolite.
Potential Therapeutic Applications
Based on the general biological activities of ureido derivatives, this compound could potentially be investigated for the following therapeutic applications:
| Potential Therapeutic Area | Plausible Molecular Target(s) | Supporting Rationale |
| Oncology | Kinases, Aminopeptidase N, Carbonic Anhydrase IX/XII | The diaryl urea scaffold is common in kinase inhibitors. Ureido derivatives are known to inhibit APN and tumor-associated CAs.[1][6][7] |
| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase) | Ureido derivatives have demonstrated antibacterial and antifungal properties.[2][8] |
| Inflammatory Disorders | Pro-inflammatory Enzymes | Certain ureido-containing compounds have shown anti-inflammatory activity. |
Hypothetical Experimental Protocols for Mechanism of Action Studies
To elucidate the specific mechanism of action of this compound, a systematic experimental approach would be required.
5.1. Initial Target Screening
-
Kinase Panel Screening: A broad panel of recombinant kinases would be used to determine if the compound exhibits inhibitory activity against specific kinases. A common method is a radiometric filter binding assay using [γ-³³P]ATP.
-
Metalloprotease Inhibition Assays: To assess inhibition of enzymes like Aminopeptidase N, a fluorometric assay using a substrate like L-leucine-7-amido-4-methylcoumarin can be employed.
-
Carbonic Anhydrase Inhibition Assay: An esterase assay using 4-nitrophenyl acetate as a substrate can be used to measure the inhibition of various CA isozymes.
5.2. Cellular Assays
-
Cell Viability/Proliferation Assays: A panel of cancer cell lines would be treated with the compound to determine its anti-proliferative effects. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are standard methods.
-
Western Blotting: To investigate the impact on specific signaling pathways, western blotting can be used to measure the phosphorylation status of key proteins downstream of a targeted kinase or the expression levels of other target proteins.
5.3. In Vivo Studies
-
Xenograft Models: If potent anti-proliferative activity is observed in vitro, the compound's efficacy can be tested in vivo using tumor xenograft models in immunocompromised mice.
Visualizing Potential Interactions and Workflows
Diagram 1: Hypothetical Interaction of a Ureido-Containing Inhibitor with an Enzyme Active Site
Caption: Potential hydrogen bonding of the ureido group in an enzyme active site.
Diagram 2: Generalized Experimental Workflow for Mechanism of Action Determination
Caption: Workflow for elucidating the mechanism of action of a novel compound.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure strongly suggests a role as a competitive enzyme inhibitor. The central ureido moiety is well-suited to form critical hydrogen bonds within an enzyme's active site, while the flanking N,N-dimethylaminophenyl groups can provide specificity and enhance binding affinity through hydrophobic interactions. The sodium acetate tail ensures bioavailability.
Future research should focus on screening this compound against a broad range of enzymatic targets, particularly kinases, metalloproteases, and carbonic anhydrases, to identify its primary mechanism of action. Subsequent cell-based and in vivo studies would then be necessary to validate these findings and explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress on the Natural Products and Their Derivatives Containing Ureido Motif: Structure and Biological Activity [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Handling drug-target selectivity: A study on ureido containing Carbonic Anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Crystal Structure Analysis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: A Technical Guide
Disclaimer: As of late 2025, the specific crystal structure of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate (CAS No. 115871-19-7) is not publicly available in open-access crystallographic databases. This guide therefore provides a generalized, in-depth framework for the elucidation of its crystal structure, intended for researchers, scientists, and drug development professionals. The experimental protocols and data presented are illustrative, based on standard methodologies for organic sodium salts.
Introduction
This compound is a complex organic salt with potential applications as a research chemical.[] Its molecular structure, featuring two dimethylamino-phenyl groups and a ureido-acetate moiety, suggests a range of potential intermolecular interactions that could lead to interesting solid-state properties. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for any potential therapeutic application.
This technical guide outlines the essential experimental protocols for determining the crystal structure of this compound via single-crystal X-ray diffraction and presents a hypothetical data summary for illustrative purposes.
Molecular Structure
The molecular structure of the anion, 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, is a key determinant of its crystallographic packing.
Molecular structure of this compound.
Experimental Protocols
The determination of a novel crystal structure follows a well-defined workflow, from material synthesis and crystallization to data analysis and structure refinement.
Synthesis and Crystallization
-
Synthesis: The title compound can be synthesized via a multi-step process, likely involving the reaction of a suitable N,N-bis(4-(dimethylamino)phenyl)amine precursor with an activated acetic acid derivative, followed by salt formation with a sodium base. Purity of the synthesized powder should be confirmed by NMR, mass spectrometry, and elemental analysis.
-
Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate, and their combinations) should be screened for their ability to dissolve the compound and promote single crystal growth.
-
Crystallization Techniques:
-
Slow Evaporation: Saturated solutions of the compound in suitable solvents are left undisturbed in vials covered with perforated film to allow for slow evaporation at a constant temperature (e.g., room temperature or 4 °C).
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A solution saturated at a higher temperature is slowly cooled to a lower temperature to induce crystallization.
-
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
-
Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Generalized workflow for crystal structure determination.
Data Presentation (Hypothetical)
The final results of a crystal structure analysis are typically summarized in a series of tables. The following tables are illustrative examples of what might be expected for the title compound.
Table 1: Crystal Data and Structure Refinement Details (Illustrative)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₉H₂₃N₄NaO₃ |
| Formula weight | 390.41 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 98.76(5)° | |
| c = 12.876(5) Å, γ = 90° | |
| Volume | 1987.9(14) ų |
| Z | 4 |
| Density (calculated) | 1.303 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 832 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 15890 |
| Independent reflections | 4567 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4567 / 0 / 254 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.140 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)
| Bond | Length (Å) | Angle | Degrees (°) |
| Na-O(2) | 2.345(3) | O(2)-Na-O(3) | 85.6(1) |
| Na-O(3) | 2.412(3) | C(1)-N(1)-C(4) | 121.5(2) |
| C(1)-O(1) | 1.234(4) | C(1)-N(2)-C(2) | 125.8(3) |
| C(1)-N(1) | 1.356(4) | N(2)-C(2)-C(3) | 112.4(3) |
| C(1)-N(2) | 1.361(4) | O(2)-C(3)-O(3) | 125.1(4) |
| C(3)-O(2) | 1.258(4) | O(2)-C(3)-C(2) | 117.2(4) |
| C(3)-O(3) | 1.265(4) | O(3)-C(3)-C(2) | 117.7(4) |
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive overview of the necessary steps for its determination. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction is an indispensable step in characterizing this compound. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, would provide invaluable insights for researchers in materials science and drug development, enabling a deeper understanding of its properties and potential applications.
References
Navigating the Solubility Landscape of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of chemical solubility, data from analogous urea-based compounds, and standardized experimental methodologies to provide a predictive assessment and practical framework for its handling and application.
Core Compound Characteristics
This compound is a complex organic molecule featuring a central urea moiety, two dimethylaminophenyl groups, and a sodium acetate functional group.[] The presence of both hydrophobic (bis(4-(dimethylamino)phenyl)) and hydrophilic (sodium acetate, ureido) components suggests a nuanced solubility profile. The sodium salt form is anticipated to enhance aqueous solubility compared to its free acid counterpart.
Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The sodium acetate group will enhance aqueous solubility. However, the large hydrophobic phenyl groups will limit overall solubility. The solubility is expected to be pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating large organic molecules with polar functional groups. |
| Methanol | Sparingly to Moderately Soluble | As a polar protic solvent, methanol can interact with the polar groups of the molecule. However, the large nonpolar structure may limit high solubility. |
| Ethanol | Sparingly Soluble | Ethanol is less polar than methanol, which may result in lower solubility for this compound. |
| Acetone | Sparingly to Poorly Soluble | Acetone is a polar aprotic solvent but generally less effective than DMSO or DMF for highly functionalized, large molecules. |
| Dichloromethane (DCM) | Poorly Soluble to Insoluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the polar sodium acetate and urea functionalities. |
| Hexane | Insoluble | Hexane is a nonpolar solvent and will not effectively dissolve the polar functional groups of the molecule. |
Experimental Determination of Solubility: A Standard Protocol
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of a solid compound in various solvents.[4][5]
Objective: To determine the equilibrium solubility of this compound in selected solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DMF, Methanol, Ethanol, Acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent at the specified temperature.
-
Caption: A general experimental workflow for determining compound solubility and subsequent biological screening.
Hypothetical Signaling Pathway Involvement
Given the structural features of this compound, particularly the diaryl urea scaffold, it is plausible to hypothesize its interaction with protein kinases. Many kinase inhibitors possess a similar structural motif that facilitates binding to the ATP-binding pocket of kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a kinase cascade.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a robust predictive framework based on its chemical structure and the properties of analogous compounds. The outlined experimental protocol offers a clear path for obtaining precise quantitative solubility data, which is crucial for its application in research and drug development. The hypothetical signaling pathway provides a conceptual starting point for investigating the potential biological activity of this molecule. Further empirical studies are necessary to validate these predictions and fully characterize the physicochemical and biological properties of this compound.
References
In-Depth Technical Guide: Thermal Stability and Degradation of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate. Due to the limited publicly available data on this specific compound, this guide synthesizes information from studies on structurally related aromatic urea derivatives to project its thermal behavior. It details methodologies for assessing thermal stability through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for characterizing degradation products using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar molecules.
Introduction
This compound is a complex organic molecule featuring a central urea moiety flanked by two 4-(dimethylamino)phenyl groups and further substituted with a sodium acetate group. The thermal stability of such a compound is a critical parameter, influencing its storage, formulation, and overall viability as a potential therapeutic agent or chemical intermediate. Understanding its degradation pathways under thermal stress is essential for ensuring product quality, safety, and efficacy.
This guide will explore the expected thermal properties based on the behavior of analogous aromatic urea compounds. Aromatic ureas are known to exhibit a range of thermal stabilities influenced by the nature and position of substituents on the phenyl rings. The presence of electron-donating dimethylamino groups is anticipated to influence the electronic distribution within the molecule and, consequently, its decomposition profile.
Projected Thermal Stability and Degradation Profile
While specific experimental data for this compound is not available in the public domain, the thermal behavior of structurally similar aromatic urea derivatives allows for an informed projection.
General Thermal Behavior of Aromatic Urea Derivatives
Studies on various aromatic urea compounds indicate that their thermal decomposition is a multi-stage process. The stability is significantly influenced by the substituents on the aromatic rings. Generally, aromatic ureas are more thermally stable than their aliphatic counterparts due to the resonance stabilization afforded by the phenyl groups.
Predicted Thermal Decomposition of the Target Molecule
The decomposition of this compound is likely to initiate at the urea linkage, which is often the most thermally labile part of such molecules. The electron-donating nature of the two dimethylamino groups may influence the stability of the C-N bonds within the urea moiety.
Expected Decomposition Stages:
-
Initial Decomposition (Lower Temperature Range): The decomposition is likely to begin with the cleavage of the urea C-N bonds. This could lead to the formation of an isocyanate and an amine, a common degradation pathway for substituted ureas. The sodium acetate group might also undergo decarboxylation at elevated temperatures.
-
Secondary Decomposition (Higher Temperature Range): At higher temperatures, further fragmentation of the aromatic rings and the dimethylamino groups would occur, leading to the formation of smaller volatile molecules and a carbonaceous residue.
Quantitative Data from Analogous Compounds
To provide a quantitative perspective, the following table summarizes thermal decomposition data from related aromatic urea compounds. This data can be used to estimate the potential thermal stability of this compound.
| Compound/Material | Onset of Decomposition (Tonset) (°C) | 5% Weight Loss (Td5%) (°C) | Analysis Method | Reference |
| Poly(urethane-urea) varnishes | 267 - 316.5 | Not Reported | TGA | A study on the thermal stability of prepared poly(urethane-urea)s by TGA analysis exhibited an initial decomposition temperature varying in the range 267-316.5 °C.[1] |
| Bipolar 1,8-naphthalimides with urea linkage | > 370 | > 370 | TGA | From the TGA curves, 5% weight loss temperatures (T ID ) higher than 370 °C were obtained showing that the compounds can be used for device fabrications by thermal processes.[2] |
| Nanocellulose-reinforced Urea-Formaldehyde Resin | ~200 | Not Reported | TGA | The initial decomposition of urea-formaldehyde resin, primarily due to the evaporation of water from the condensation of unreacted groups, is followed by the main decomposition of methylene and methylene ether bonds between 493.15 K (220°C) and 603.15 K (330°C).[3] |
| Pure Urea | ~132 (Melting/Decomposition) | Not Reported | DSC | The DSC thermogram for neat urea revealed a sharp endothermic peak at 136 °C, related to its melting temperature, and a broader peak starting around 200 °C coming from its decomposition process.[4] |
Note: This data is for comparative purposes only and the actual thermal stability of this compound may vary.
Experimental Protocols for Thermal Analysis
Detailed experimental methodologies are crucial for obtaining reliable and reproducible thermal stability data. The following sections outline standard protocols for TGA, DSC, and stability-indicating HPLC analysis.
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature.
Objective: To determine the decomposition temperatures and the percentage of weight loss at different stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from ambient temperature to 600-800 °C.
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific weight loss percentages (e.g., 5%, 10%, 50%) occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events like melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, as well as to identify exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: Typically from ambient temperature to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature and the peak maximum of these transitions are determined. The area under the melting peak corresponds to the enthalpy of fusion.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Objective: To develop and validate an HPLC method capable of resolving the parent drug from all potential degradation products generated under forced degradation conditions.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60-80 °C for a specified period (e.g., 2-8 hours). Neutralize before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60-80 °C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with 3-30% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for several hours.
-
Photodegradation: Expose the sample (in solution and solid state) to UV and visible light according to ICH Q1B guidelines.
HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate polar and non-polar compounds.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The thermal stability and degradation pathways of this compound are critical parameters for its successful development and application. While direct experimental data is currently lacking, a robust understanding can be built upon the established thermal behavior of structurally related aromatic urea derivatives. The presence of two electron-donating dimethylamino groups on the phenyl rings is expected to play a significant role in the molecule's stability.
For definitive characterization, it is imperative to conduct empirical studies using the detailed TGA, DSC, and stability-indicating HPLC protocols outlined in this guide. The presented workflows and comparative data serve as a valuable starting point for researchers and drug development professionals, enabling a systematic and scientifically sound approach to evaluating the thermal properties of this and similar complex molecules. This will ultimately ensure the development of safe, stable, and effective products.
References
Potential Biological Activity of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: An In-depth Technical Guide
Disclaimer: No specific biological activity data has been published for the compound "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate." This guide provides an in-depth analysis of the potential biological activity of this compound based on its structural features and the well-documented activities of structurally related urea-containing derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Urea Scaffold in Anticancer Drug Discovery
The urea moiety is a privileged structural motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in the design of various enzyme inhibitors.[1][2] A significant number of urea derivatives have been investigated and developed as potent anticancer agents, targeting various aspects of tumorigenesis.[3][4][5][6] These compounds range from aromatic and heterocyclic ureas to more complex natural product derivatives.[3][4][7][8]
The structure of "this compound" suggests it belongs to the class of diaryl urea derivatives. Compounds with this structural backbone have shown significant promise as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis.[9]
Potential Mechanisms of Action and Molecular Targets
Based on extensive research into various urea derivatives, the potential biological activities of "this compound" are likely centered around the inhibition of protein kinases that are crucial for cancer progression.
2.1. Kinase Inhibition:
Urea derivatives are well-established as potent kinase inhibitors.[1][10][11] The urea functional group can act as a hinge-binder, interacting with the backbone of the kinase hinge region, a critical component of the ATP-binding pocket. The diaryl structure allows for extensive interactions with both the hydrophobic and hydrophilic pockets of the kinase domain.
Potential kinase targets for diaryl urea compounds include:
-
Raf Kinases (e.g., c-Raf, BRAF): The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth and proliferation. Several diaryl urea compounds, most notably Sorafenib, are potent inhibitors of Raf kinases.[12][13]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor cell proliferation.
-
Cyclin-Dependent Kinases (CDKs): Some urea-containing compounds have been shown to inhibit CDKs, such as CDK4 and CDK6, which are key regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest, typically at the G0/G1 phase.[7][8][14]
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition by urea derivatives can lead to mitotic catastrophe and apoptosis in cancer cells.
2.2. Other Potential Mechanisms:
-
Tubulin Polymerization Inhibition: Certain aromatic urea derivatives have been shown to act as tubulin ligands, inhibiting the polymerization of tubulin and thereby disrupting microtubule dynamics, which is critical for cell division.[3][4]
-
Induction of Apoptosis: By inhibiting key survival pathways and inducing cell cycle arrest, urea derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can be associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[12]
-
Modulation of Reactive Oxygen Species (ROS): Some studies have indicated that urea derivatives can influence the levels of intracellular ROS, which can contribute to their anticancer effects.[8][12][14]
Summary of Biological Activities of Structurally Related Urea Derivatives
The following table summarizes the observed biological activities of various classes of urea derivatives from published literature, providing a basis for predicting the potential activity of the topic compound.
| Class of Urea Derivative | Molecular Target(s) | Observed Biological Effect(s) | Cancer Cell Lines Tested | Reference(s) |
| Quinazolinyl-diaryl ureas | c-Raf, MEK, ERK | Antiproliferative, Apoptosis induction, Cell cycle arrest (G0/G1) | HepG2, MGC-803, A549 | [12] |
| Pyridine-ureas | VEGFR-2 | Antiproliferative | MCF-7 and NCI-60 panel | [9] |
| Carnosic acid derivatives with urea moieties | CDK4, CDK6 | Antiproliferative, Cell cycle arrest (G0/G1), ROS reduction | HCT116, SW480, SW620, Caco-2, A375, MiaPaca-2 | [7][8][14] |
| Aromatic ureas (e.g., N-phenyl-N'-(2-chloroethyl)ureas) | Tubulin | Inhibition of tubulin polymerization | Various leukemia and solid tumor lines | [3][4] |
| Heterocyclic ureas | RTKs, Raf kinases, PTKs | Inhibition of kinase activity | Various cancer cell lines | [3][4][6] |
| Bis-Aryl ureas | LIM Kinase (Limk) | Inhibition of cofilin phosphorylation, Reduction of cell invasion/migration | A7r5, PC-3, CEM-SS T cells | [10] |
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibition among urea derivatives, the following signaling pathways are likely to be modulated by a biologically active compound with a diaryl urea scaffold.
References
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 9. mdpi.com [mdpi.com]
- 10. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological evaluation of novel quinazolinyl-diaryl urea derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" in vitro cytotoxicity assays
The diaryl urea scaffold is a significant pharmacophore in the development of anticancer agents.[1][2][3] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines.[4][5] This guide provides a comprehensive overview of the in vitro cytotoxicity assays used to evaluate these compounds, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.
Quantitative Cytotoxicity Data of Representative Diaryl Urea Derivatives
The cytotoxic potential of diaryl urea derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The IC50 values for several diaryl urea derivatives against various cancer cell lines are summarized in the table below.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5a | HT-29 | Colorectal Carcinoma | 0.089 | [4] |
| H-460 | Lung Carcinoma | 0.15 | [4] | |
| A549 | Lung Carcinoma | 0.36 | [4] | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.75 | [4] | |
| 6a | HT-29 | Colorectal Carcinoma | 15.28 | [5] |
| A549 | Lung Carcinoma | 2.566 | [5] | |
| SMCl | Hep3B | Hepatocellular Carcinoma | 8.033 | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 10.37 | [6] | |
| SMMC7721 | Hepatocellular Carcinoma | 11.83 | [6] | |
| Huh7 | Hepatocellular Carcinoma | 12.98 | [6] | |
| Compound 5-23 | T24 | Bladder Cancer | 4.58 | [7] |
| Compound 2n | MCF-7 | Breast Cancer | 0.76 | [8] |
Experimental Protocols for In Vitro Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[9][10]
MTT Assay Protocol
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (diaryl urea derivative)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells).[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
-
Compound Treatment:
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10][12]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
-
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the molecular mechanisms affected by diaryl urea derivatives, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for determining the in vitro cytotoxicity of diaryl urea derivatives using the MTT assay.
Many diaryl urea derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[6] One of the most frequently targeted cascades is the RAS/RAF/MEK/ERK pathway.[6][14]
Caption: Diaryl urea derivatives can inhibit the RAS/RAF/MEK/ERK signaling pathway, leading to decreased cell proliferation and survival.
Furthermore, some diaryl urea compounds have been shown to induce apoptosis, or programmed cell death.[7][8] This can occur through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[15]
Caption: The intrinsic apoptosis pathway can be initiated by diaryl urea derivatives, culminating in programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylureas as Antitumor Agents [mdpi.com]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" preliminary screening for enzymatic inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate (Hypothetical Candidate)
Introduction
Urea-containing compounds represent a significant class of molecules in medicinal chemistry, with numerous derivatives developed as potent enzyme inhibitors for various therapeutic areas, including oncology and infectious diseases.[1][2][3] This technical guide outlines a comprehensive strategy for the preliminary enzymatic inhibition screening of novel urea derivatives, using the hypothetical compound "this compound" as a case study. The methodologies and workflows presented are designed to provide a robust framework for the initial characterization and assessment of new chemical entities.
While no specific enzymatic inhibition data for "this compound" is currently available in the public domain, this document will leverage established protocols and data from analogous urea-containing structures to provide a detailed and practical guide. The following sections will cover potential enzyme targets for this class of compounds, detailed experimental protocols for inhibition assays, data presentation standards, and visual representations of experimental workflows and relevant signaling pathways.
Potential Enzyme Targets for Urea Derivatives
Based on the broader class of urea-containing molecules, several enzyme families are considered relevant for initial screening. These include, but are not limited to:
-
Kinases: Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are crucial for cell cycle regulation and are validated targets in oncology.[4][5] Many kinase inhibitors incorporate a urea moiety for its hydrogen bonding capabilities in the ATP-binding pocket.
-
Hydrolases: Enzymes like β-glucuronidase, which are involved in drug metabolism and can be targeted to mitigate off-target effects of other therapies.[2]
-
Transferases: MraY transferase, an essential enzyme in bacterial cell wall synthesis, has been a target for novel urea-based antibacterial agents.[1]
Data Presentation: Hypothetical Inhibition Data
Quantitative data from enzymatic assays should be systematically organized to facilitate comparative analysis. The following table illustrates a hypothetical preliminary screening of this compound against a panel of representative enzymes.
| Target Enzyme | Compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| CDK4 | 10 | 85.2 | 1.5 |
| CDK6 | 10 | 78.9 | 2.3 |
| β-glucuronidase | 10 | 12.5 | > 50 |
| MraY Transferase | 10 | 5.2 | > 50 |
| Urease | 10 | 95.7 | 0.8 |
Experimental Protocols
A detailed and standardized experimental protocol is critical for reproducible results. Below is a representative protocol for a generic kinase inhibition assay, which could be adapted for screening our compound of interest.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK6)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
2. Materials:
- Recombinant human CDK6/CycD3 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP solution
- Substrate peptide (e.g., a peptide derived from Retinoblastoma protein, Rb)
- Test compound (this compound) dissolved in DMSO
- Positive control inhibitor (e.g., Palbociclib)
- Kinase-Glo® Luminescent Kinase Assay Kit
- 384-well white plates
- Plate reader capable of luminescence detection
3. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from 100 µM to 1 nM.
- Reaction Mixture Preparation: In a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for 0% inhibition, positive control for 100% inhibition).
- Enzyme Addition: Add 5 µL of the kinase buffer containing the CDK6/CycD3 enzyme to each well.
- Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation: Add 2.5 µL of kinase buffer containing the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
- Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
- Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
- Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
- Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary screening of a novel compound for enzymatic inhibition.
Caption: Workflow for enzymatic inhibition screening.
Hypothetical Signaling Pathway
The diagram below represents a simplified CDK-mediated cell cycle progression pathway, a potential target for urea-containing compounds.
Caption: Simplified CDK4/6 signaling pathway.
Conclusion
The preliminary screening of novel urea-containing compounds for enzymatic inhibition is a critical step in early-stage drug discovery. While specific data for "this compound" is not yet available, the methodologies and frameworks presented in this guide provide a robust starting point for its evaluation. By employing systematic screening against relevant enzyme targets, adhering to detailed protocols, and utilizing clear data presentation and visualization, researchers can effectively assess the therapeutic potential of this and other novel chemical entities. The insights gained from such a screening cascade are invaluable for guiding subsequent lead optimization and preclinical development efforts.
References
- 1. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate as a Fluorescent Probe
Disclaimer: Scientific literature extensively documents Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, also known as DA-64, as a water-soluble chromogenic reagent, particularly for the detection of hydrogen peroxide in enzymatic assays. To date, there is no published scientific literature describing its application as a fluorescent probe. The following application notes and protocols are hypothetical and based on the structural characteristics of the molecule, which suggest a potential, yet unproven, function as a viscosity-sensitive fluorescent probe operating through a Twisted Intramolecular Charge Transfer (TICT) mechanism. The provided data and experimental procedures are illustrative examples based on the properties of similar known fluorescent viscosity probes.
Introduction
This compound is a urea-based compound featuring two electron-donating dimethylaminophenyl groups. This structure is characteristic of "molecular rotors," which are a class of fluorescent probes whose quantum yield is highly dependent on the viscosity of their microenvironment. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation. In viscous environments, this rotation is hindered, forcing the molecule to release energy through fluorescence. This property makes it a potential candidate for imaging viscosity changes in biological systems, such as within the cytoplasm or specific organelles of living cells.
Potential Mechanism of Action: Viscosity Sensing
The proposed mechanism for viscosity sensing is based on the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, an electron is transferred from the electron-donating dimethylaminophenyl groups to the electron-accepting urea moiety. In a low-viscosity environment, the dimethylaminophenyl groups can freely rotate, leading to the formation of a non-fluorescent TICT state. However, in a high-viscosity environment, this rotation is restricted, which stabilizes the planar excited state and results in a significant increase in fluorescence emission.
Caption: Proposed TICT mechanism for viscosity sensing.
Hypothetical Photophysical Properties
The following table summarizes the hypothetical photophysical properties of this compound in solvents of varying viscosity.
| Property | Methanol (Low Viscosity) | Glycerol (High Viscosity) |
| Excitation Maximum (λex) | ~380 nm | ~385 nm |
| Emission Maximum (λem) | ~480 nm | ~470 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Fluorescence Lifetime (τ) | < 0.5 ns | > 2.5 ns |
| Stokes Shift | ~100 nm | ~85 nm |
Application: Imaging of Cellular Viscosity
This hypothetical fluorescent probe could be utilized for monitoring changes in intracellular viscosity in living cells. Alterations in cellular viscosity are associated with various physiological and pathological processes, including apoptosis, protein aggregation, and certain diseases.
Experimental Protocols
-
Stock Solution (1 mM): Dissolve 4.05 mg of this compound (Molar Mass: 405.45 g/mol ) in 10 mL of dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution.
-
Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the desired final concentration.
-
Cell Seeding: Plate cells (e.g., HeLa cells) on a glass-bottom dish or chamber slide and culture until they reach 70-80% confluency.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells before imaging.
Caption: Workflow for staining live cells with the probe.
-
Microscopy: Use a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~380 nm, Emission: ~470 nm).
-
Image Acquisition: Acquire images of the stained cells. For quantitative analysis, ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
Data Analysis: Measure the mean fluorescence intensity of the cells or specific regions of interest using image analysis software (e.g., ImageJ, CellProfiler). Compare the fluorescence intensities between different experimental conditions to assess changes in viscosity.
Potential for Drug Development Applications
If proven effective, this probe could be a valuable tool in drug development for:
-
Screening compounds that modulate cellular viscosity.
-
Studying the mechanisms of drug-induced apoptosis or cellular stress.
-
Assessing the efficacy of therapies targeting diseases associated with altered cellular viscosity.
Conclusion
While this compound is an established chromogenic reagent, its potential as a fluorescent probe remains to be scientifically validated. The structural motifs suggest a plausible application in viscosity sensing via a TICT mechanism. The hypothetical protocols and data presented here provide a framework for the potential investigation and application of this and structurally similar compounds as fluorescent probes in biological research and drug development. Further experimental validation is necessary to confirm these proposed properties and applications.
Application Notes and Protocols: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate in Colorimetric Assays for Metal Ions
A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information on the application of "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" for colorimetric assays of metal ions.
This suggests that the compound is likely not a commonly used or reported reagent for this purpose. The lack of available data prevents the creation of detailed application notes, experimental protocols, and data summaries as requested.
For researchers, scientists, and drug development professionals interested in colorimetric assays for metal ions, it is recommended to explore established and well-documented reagents. Numerous alternative compounds have been successfully employed for the colorimetric detection of a wide range of metal ions.
Recommendations for further research:
-
Verification of the Compound Name and Structure: It is possible that the provided chemical name contains a typographical error or is a novel, unpublished compound. Verifying the exact chemical name and structure is a crucial first step.
-
Exploration of Alternative Colorimetric Reagents: A vast body of literature exists on colorimetric sensors for metal ion detection. Researchers may consider investigating classes of compounds known for their metal-binding and chromogenic properties, such as:
-
Dithizone and its derivatives
-
Porphyrins and phthalocyanines
-
Rhodamine-based sensors
-
Schiff base compounds
-
Functionalized nanoparticles (e.g., gold and silver nanoparticles)
-
General Principles of Colorimetric Metal Ion Assays:
While specific protocols for the requested compound cannot be provided, the general workflow for a colorimetric metal ion assay is outlined below. This can serve as a template for developing protocols with alternative reagents.
Experimental Workflow for a Typical Colorimetric Metal Ion Assay
Caption: General experimental workflow for a colorimetric metal ion assay.
Signaling Pathway of a Generic Colorimetric Sensor
The underlying principle of a colorimetric assay involves a change in the electronic properties of the sensor molecule upon binding to a metal ion, leading to a visible color change.
Caption: Simplified signaling pathway of a colorimetric sensor for metal ion detection.
Due to the absence of specific data for "this compound," it is not possible to provide quantitative data tables or detailed experimental protocols. The provided diagrams illustrate general concepts applicable to the field of colorimetric sensing. Researchers are encouraged to consult the extensive literature on established colorimetric methods for metal ion analysis.
Application Notes and Protocols for Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, also known by its synonym DA-64, is not typically the subject of high-throughput screening (HTS) itself. Instead, it serves as a highly sensitive chromogenic substrate for the detection of hydrogen peroxide (H₂O₂) in a variety of HTS applications. In the presence of horseradish peroxidase (HRP), DA-64 is oxidized by H₂O₂ to form Bindschedler's green, a stable, water-soluble dye with a maximum absorbance at 727 nm. This colorimetric reaction allows for the quantitative determination of H₂O₂ produced in preceding enzymatic or cellular reactions, making it a valuable tool for screening large compound libraries.
This document provides detailed application notes and protocols for the use of DA-64 in HTS assays, focusing on its application in identifying plant defense activators and in screening for microbial exopolysaccharide production and specific enzyme activity.
I. Principle of DA-64 in HTS Assays
The core of DA-64-based HTS assays is a coupled enzymatic reaction that leads to the production of H₂O₂. This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize DA-64, resulting in a quantifiable color change.
The general reaction scheme is as follows:
-
Analyte-producing reaction: An enzyme or cell produces a specific analyte in response to a stimulus or as part of its metabolic activity.
-
H₂O₂-generating reaction: The analyte from the first reaction is a substrate for an oxidase enzyme, which generates H₂O₂ as a byproduct.
-
Colorimetric detection: HRP utilizes the generated H₂O₂ to oxidize DA-64, producing a colored product (Bindschedler's green) that can be measured spectrophotometrically.
Caption: General workflow of a DA-64 based HTS assay.
Application 1: High-Throughput Screening for Plant Defense Activators
This assay identifies compounds that induce a defense response in plant cells, a key component of which is the production of H₂O₂.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Library Size | 6,859-member peptide library | [1][2] |
| Cell Type | Tobacco cells | [1][2] |
| Detection Method | Colorimetric (DA-64) | [1][2] |
| Outcome | Identification of structural features important for activity | [1][2] |
Experimental Protocol
This protocol is adapted from the cell-based, lawn format assay.[1][2]
1. Preparation of Tobacco Cell Lawn:
-
Culture tobacco cells in a suitable medium until they reach the desired density.
-
Plate the cells in a multi-well format to form a confluent lawn.
2. Preparation of Peptide Library:
-
Synthesize a solid-phase peptide library on beads using a photocleavable linker.
-
Immobilize the beads in an agarose gel.
3. Assay Procedure:
-
Layer the agarose gel containing the peptide library beads onto the tobacco cell lawn.
-
Partially cleave the peptides from the beads using a light source.
-
Incubate to allow the peptides to diffuse and interact with the plant cells.
-
Add the DA-64 detection reagent containing HRP.
-
Incubate to allow for color development in wells where H₂O₂ has been produced.
-
Measure the absorbance at 727 nm using a microplate reader.
Caption: Workflow for HTS of plant defense activators.
Signaling Pathway
Caption: Plant defense signaling pathway leading to H₂O₂ production.
Application 2: Automated High-Throughput Screening for Exopolysaccharide Production
This automated HTS platform screens microorganisms for the production of exopolysaccharides (EPS). DA-64 is used in a coupled enzyme assay to detect pyruvate, a common substituent of EPS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Platform | Automated liquid handling system | [3][4] |
| Throughput | Up to 384 strains per run | [3] |
| Detection Method | Colorimetric (DA-64 for pyruvate) | [3] |
| Outcome | Identification of novel EPS-producing microorganisms | [3] |
Experimental Protocol
This protocol is for the pyruvate detection module of the automated platform.[3][4]
1. Sample Preparation:
-
Cultivate microbial strains in 96-well plates.
-
Remove cells and high molecular weight EPS from the supernatant.
-
Hydrolyze the EPS to release substituents like pyruvate.
2. Pyruvate Assay Reagent Mix Preparation:
-
Prepare a master mix containing:
-
Potassium phosphate buffer (pH 5.7)
-
Thiamine pyrophosphate
-
Magnesium chloride hexahydrate
-
Pyruvate oxidase
-
Horseradish peroxidase
-
DA-64
-
3. Assay Procedure:
-
Add the prepared sample to a new 96-well plate.
-
Add the pyruvate-assay reagent mix to each well.
-
Incubate at 37°C for 30 minutes with shaking.
-
Measure the absorbance at 727 nm and 540 nm using a microplate reader.
Caption: Workflow for pyruvate detection in EPS screening.
Application 3: High-Throughput Screening for D-Glycerate Dehydratase Activity
This assay is designed to screen for and optimize the activity of D-glycerate dehydratase, an enzyme that converts D-glycerate to pyruvate. The pyruvate produced is then quantified using a DA-64 based assay.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | D-glycerate dehydratase | [5] |
| Substrate | D-glycerate | [5] |
| Detection Method | Coupled enzymatic assay with DA-64 | [5] |
| Outcome | Identification of enzyme variants with increased activity | [5] |
Experimental Protocol
1. Enzyme Reaction:
-
Express and lyse cells containing D-glycerate dehydratase variants in a 96-well format.
-
Add D-glycerate to the cell lysates to initiate the enzymatic reaction.
-
Incubate to allow for the conversion of D-glycerate to pyruvate.
2. Pyruvate Detection Master Mix Preparation:
-
Prepare a master mix containing:
-
Potassium phosphate buffer (pH 5.6)
-
MgCl₂
-
DA-64
-
Thiamin pyrophosphate (TTP)
-
Pyruvate oxidase (POX)
-
Horseradish peroxidase (HRP)
-
3. Assay Procedure:
-
Mix the sample from the enzyme reaction with the pyruvate detection master mix.
-
Incubate for 40 minutes at 37°C with shaking.
-
Measure the absorbance at 727 nm.
Caption: Workflow for D-glycerate dehydratase activity screen.
References
- 1. youtube.com [youtube.com]
- 2. Automated Modular High Throughput Exopolysaccharide Screening Platform Coupled with Highly Sensitive Carbohydrate Fingerprint Analysis [jove.com]
- 3. horseradish peroxidase-catalyzed oxidation: Topics by Science.gov [science.gov]
- 4. Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for a Novel pH Indicator in Biological Systems: A General Framework
Disclaimer: Extensive searches for "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" and its known synonyms (DA-64, N-(Carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine Sodium Salt) have yielded no scientific literature or documentation pertaining to its use as a pH indicator in biological systems. The information presented herein is therefore a generalized guide for the characterization and application of a novel fluorescent pH indicator and is not specific to the aforementioned compound. The provided protocols are based on established methodologies for other common pH indicators and would require substantial validation for any new chemical entity.
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Intracellular pH (pHi) Sensing
Intracellular pH is a tightly regulated parameter crucial for a multitude of cellular functions, including enzymatic activity, cell proliferation, ion transport, and apoptosis. Fluorescent pH indicators are powerful tools for real-time, non-invasive monitoring of pHi in living cells. An ideal novel pH indicator for biological systems should exhibit high fluorescence quantum yield, a pKa value within the physiological pH range (typically 6.8-7.8), excellent photostability, low cytotoxicity, and high selectivity for protons over other ions.
Principle of a Hypothetical Urea-Based pH Indicator
While the specific mechanism for "this compound" is unknown, a plausible hypothesis for a urea-based indicator with dimethylamino groups is that protonation of the nitrogen atoms in the dimethylamino moieties could alter the electronic properties of the molecule, leading to a change in its fluorescence characteristics (intensity or spectral shift). This change can be correlated with the ambient pH.
Potential Applications in Research and Drug Development
A validated intracellular pH indicator can be employed in various research areas:
-
Cellular Physiology: Monitoring pHi changes during cell cycle progression, differentiation, and metabolism.
-
Disease Modeling: Investigating dysregulation of pH homeostasis in diseases such as cancer and neurodegenerative disorders.
-
Pharmacology: Screening for drug candidates that modulate the activity of proton pumps and exchangers.
-
Toxicology: Assessing the impact of xenobiotics on cellular pH regulation.
Data Presentation: Characterization of a Novel pH Indicator
All quantitative data for a novel pH indicator should be systematically determined and presented. The following tables represent a template for such data.
Table 1: Photophysical and Chemical Properties (Hypothetical Data)
| Property | Value / Characteristic |
| Chemical Name | This compound |
| Molecular Weight | 378.39 g/mol |
| Excitation Wavelength (λex) | 490 nm |
| Emission Wavelength (λem) | 525 nm |
| pKa | 7.3 |
| Optimal pH Range | 6.5 - 8.0 |
| Solubility | High in aqueous solutions (e.g., >10 mM in PBS) |
| Cytotoxicity (IC50 in HeLa cells) | > 100 µM |
Table 2: In Vitro Calibration Data (Hypothetical)
| pH of Buffer | Mean Fluorescence Intensity (a.u.) |
| 5.5 | 215 |
| 6.0 | 430 |
| 6.5 | 850 |
| 7.0 | 1500 |
| 7.5 | 2350 |
| 8.0 | 2800 |
| 8.5 | 2950 |
Experimental Protocols
Protocol 1: In Vitro Characterization and pKa Determination
This protocol outlines the steps to determine the fundamental pH-sensing properties of a new indicator in a cell-free environment.
Materials:
-
Novel pH indicator stock solution (e.g., 10 mM in DMSO).
-
pH calibration buffers (e.g., 100 mM phosphate-citrate buffers ranging from pH 5.0 to 9.0).
-
Spectrofluorometer.
-
96-well, black, clear-bottom microplates.
Methodology:
-
Prepare a series of working solutions by diluting the indicator stock to a final concentration of 5 µM in each of the pH calibration buffers.
-
Pipette 200 µL of each solution into the wells of the 96-well plate.
-
Measure the fluorescence emission spectra (e.g., 500-650 nm) with excitation at the predetermined λex (e.g., 490 nm).
-
Plot the fluorescence intensity at the peak emission wavelength against the pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
Application Notes and Protocols for Cell Staining with Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
Disclaimer: Publicly available scientific literature and resources do not contain a specific, validated cell staining protocol for the compound "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate," also known as DA-64. The following application notes and protocols are provided as a general framework for the evaluation of a novel fluorescent compound for cell staining applications. The suggested parameters are hypothetical and will require significant optimization by the end-user for this specific molecule.
Introduction
This compound is a research chemical with potential fluorescent properties that may render it useful as a probe in cellular imaging. The presence of dimethylamino phenyl groups suggests possible solvatochromic behavior, where the fluorescence properties may change based on the polarity of the microenvironment. This could be advantageous for visualizing specific cellular compartments or structures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate and utilize this compound for staining both live and fixed cells.
Physicochemical and Fluorescent Properties (Hypothetical)
A thorough characterization of the compound's photophysical properties is a prerequisite for its use in fluorescence microscopy. The following table summarizes hypothetical data that would need to be experimentally determined.
| Property | Hypothetical Value/Range | Notes |
| Molecular Weight | 378.39 g/mol | --- |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in DMSO and water | Determine optimal stock solution concentration. |
| Excitation Max (λex) | 390 nm | To be determined empirically. |
| Emission Max (λem) | 480 nm | To be determined empirically. |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | Indicates light absorption efficiency. |
| Quantum Yield (Φ) | 0.35 | Represents the efficiency of fluorescence. |
| Photostability | Moderate | Assess photobleaching under typical imaging conditions. |
Experimental Protocols
The following are generalized protocols for live and fixed cell staining. Optimization of parameters such as probe concentration, incubation time, and temperature is critical for achieving optimal staining.
Reagent Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in an appropriate buffer or cell culture medium. It is recommended to perform a concentration titration to determine the optimal working concentration.
Live Cell Staining Protocol
This protocol is intended for the visualization of the compound's localization and dynamics in living cells.
Workflow for Live Cell Staining
Caption: A generalized workflow for live cell staining.
Procedure:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Prepare the working solution of the compound in pre-warmed, serum-free or complete cell culture medium. Suggested starting concentrations range from 0.1 to 10 µM.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate the cells for 15 to 60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
-
(Optional) Remove the staining solution and wash the cells once or twice with a pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS) to reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filters for the compound's hypothetical excitation and emission spectra.
Fixed Cell Staining Protocol
This protocol is for visualizing the compound's localization in cells that have been chemically preserved.
Workflow for Fixed Cell Staining
Caption: A generalized workflow for fixed cell staining.
Procedure:
-
Culture cells on coverslips or in imaging plates.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If the compound is suspected to bind to intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Prepare the working solution of the compound in PBS. Suggested starting concentrations range from 0.1 to 10 µM.
-
Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Data Presentation and Interpretation
The following tables provide a template for summarizing the results of optimization experiments.
Table 1: Optimization of Staining Conditions for Live Cells
| Parameter | Range Tested | Optimal Condition | Signal-to-Noise Ratio | Notes on Cell Health/Morphology |
| Concentration (µM) | 0.1, 0.5, 1, 5, 10 | 1 µM | 15:1 | No observable toxicity at ≤ 5 µM. |
| Incubation Time (min) | 15, 30, 45, 60 | 30 min | 14:1 | Longer incubation did not improve signal. |
| Temperature (°C) | 4, 25, 37 | 37°C | 15:1 | Signal significantly lower at 4°C. |
Table 2: Optimization of Staining Conditions for Fixed Cells
| Parameter | Range Tested | Optimal Condition | Signal-to-Noise Ratio | Notes on Staining Pattern |
| Concentration (µM) | 0.1, 0.5, 1, 5, 10 | 2 µM | 20:1 | Punctate cytoplasmic staining. |
| Incubation Time (min) | 20, 40, 60, 90 | 40 min | 18:1 | Background increases with longer incubation. |
| Permeabilization | No, 0.1% Triton X-100 | 0.1% Triton X-100 | 20:1 | No signal without permeabilization. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Compound concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify microscope filter compatibility with the compound's spectra.- Increase the compound concentration.- Increase incubation time.- Use an anti-fade mounting medium and minimize light exposure. |
| High Background | - Compound concentration too high.- Insufficient washing.- Compound aggregation. | - Decrease the compound concentration.- Increase the number and duration of wash steps.- Centrifuge the working solution before use. |
| Cell Toxicity (Live Imaging) | - Compound concentration is too high.- Prolonged incubation. | - Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
Signaling Pathway and Mechanism of Action (Hypothetical)
The mechanism by which this compound stains cellular components is unknown. A hypothetical mechanism could involve its accumulation in specific organelles based on their physicochemical properties, such as pH or membrane potential.
Caption: A hypothetical mechanism of action for the compound.
Application Notes and Protocols: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently limited publicly available research specifically investigating "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" as a chelating agent for heavy metals. The following application notes and protocols are based on the chemical properties of its functional groups and studies on analogous compounds. These should be considered as a theoretical framework and a starting point for further research.
Introduction
This compound is a molecule possessing functional groups that suggest a potential for chelating heavy metal ions. Its structure, featuring a urea backbone, two N,N-dimethylaminophenyl groups, and a carboxylate group, offers multiple potential coordination sites for metal binding. The presence of both nitrogen and oxygen donor atoms makes it a candidate for forming stable complexes with various heavy metals. This document outlines the theoretical basis for its chelating activity, potential applications, and detailed experimental protocols for its synthesis, characterization, and evaluation as a heavy metal chelating agent.
Theoretical Background: Mechanism of Chelation
Chelation is a process where a central metal ion binds to a ligand at multiple points, forming a ring-like structure called a chelate. The chelating agent, or ligand, must have at least two donor atoms capable of donating a pair of electrons to the metal ion.
In the case of this compound, the potential donor atoms for metal coordination are:
-
The oxygen atom of the urea carbonyl group.
-
The nitrogen atoms of the urea group.
-
The nitrogen atoms of the two dimethylamino groups.
-
The oxygen atoms of the carboxylate group.
The mode of coordination can vary depending on the metal ion. For instance, some metals like Pt(II) and Pd(II) are known to coordinate with the nitrogen atoms of urea, while others such as Fe(III), Zn(II), and Cu(II) tend to coordinate with the oxygen atom.[1][2][3] The carboxylate group is a well-known and effective chelating moiety for a wide range of metal ions.
References
Application Notes and Protocols: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate in pH-Sensitive Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a novel derivative of the fluorescent dye Auramine O, engineered for advanced drug delivery applications. Its unique chemical structure, incorporating a pH-sensitive ureido-acetate linker, allows for the formulation of intelligent nanoparticles that can selectively release therapeutic payloads in the acidic microenvironments characteristic of tumor tissues and intracellular compartments like endosomes and lysosomes. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of drug delivery systems based on this compound.
The core structure, derived from Auramine O, provides inherent fluorescence, enabling real-time imaging and tracking of the nanoparticles. The urea linkage and the terminal carboxylate group are designed to confer pH-responsive behavior, where the nanoparticle structure is destabilized at lower pH, leading to triggered drug release.[1][2] This targeted release mechanism aims to enhance therapeutic efficacy while minimizing off-target side effects.[3]
Hypothetical Application: pH-Responsive Nanoparticles for Targeted Cancer Therapy
This section outlines the application of this compound in the formulation of nanoparticles for the targeted delivery of a model anticancer drug, Doxorubicin (DOX).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the hypothetical DOX-loaded nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Value |
| Mean Particle Size (nm) | 150 ± 5.2 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25.6 ± 2.1 |
| Drug Loading Content (%) | 12.5 |
| Encapsulation Efficiency (%) | 85.3 |
Table 2: pH-Dependent In Vitro Drug Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 | 15.8 |
| 4 | 10.1 | 45.3 |
| 8 | 15.7 | 70.1 |
| 12 | 20.3 | 85.6 |
| 24 | 25.8 | 92.3 |
Table 3: In Vitro Cytotoxicity (MCF-7 Cells)
| Formulation | IC50 (µg/mL) |
| Free Doxorubicin | 0.8 |
| DOX-loaded Nanoparticles | 1.5 |
| Blank Nanoparticles | > 100 |
Experimental Protocols
Formulation of pH-Responsive Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a modified nanoprecipitation method.[4]
Materials:
-
This compound
-
Doxorubicin Hydrochloride (DOX)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl Alcohol (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Dissolve 50 mg of PLGA, 10 mg of this compound, and 5 mg of DOX in 5 mL of acetone.
-
Add the organic phase dropwise into 20 mL of a 1% PVA solution under moderate magnetic stirring.
-
Continue stirring for 10 minutes to form a primary emulsion.
-
Sonicate the emulsion using a probe sonicator for 3 minutes (30 seconds on, 10 seconds off cycles) on an ice bath.
-
Stir the resulting nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[5]
b) Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of DOX using UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol evaluates the pH-responsive drug release from the nanoparticles using a dialysis method.[6][7]
Materials:
-
DOX-loaded nanoparticle suspension
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator
Procedure:
-
Transfer 1 mL of the DOX-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal the dialysis bag and immerse it in 50 mL of release medium (PBS at pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using a suitable analytical method (e.g., fluorescence spectrophotometry).
-
Calculate the cumulative drug release at each time point.
Cellular Uptake and Cytotoxicity Assays
a) Cellular Uptake Study:
-
Seed cancer cells (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescent nanoparticles (due to the Auramine O-derived core) at a specific concentration.
-
Incubate for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Observe the cellular uptake of nanoparticles using a fluorescence microscope or quantify it using flow cytometry.[8]
b) Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of free DOX, DOX-loaded nanoparticles, and blank nanoparticles.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each formulation.[9][10]
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and evaluation of nanoparticles.
Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release mechanism in the tumor microenvironment.
Targeted Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the released drug.[11][12]
References
- 1. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Application Notes and Protocols for Protein Binding Assays using Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a research chemical with potential applications in biophysical and pharmacological studies.[] Its molecular structure, featuring two dimethylaminophenyl groups, suggests intrinsic fluorescent properties that can be leveraged for studying molecular interactions. This document provides detailed application notes and a representative protocol for utilizing this compound in protein binding assays, specifically employing the technique of fluorescence polarization.
Principle of the Assay: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in solution. It is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion.
-
Small, unbound fluorescent molecules , like this compound, rotate rapidly in solution, leading to a low degree of fluorescence polarization.
-
Upon binding to a larger molecule , such as a protein, the rotational diffusion of the fluorescent ligand is significantly slowed. This results in a higher degree of fluorescence polarization.
By titrating a fixed concentration of the fluorescent ligand with increasing concentrations of a protein and measuring the change in fluorescence polarization, a binding curve can be generated, from which the binding affinity (typically expressed as the dissociation constant, Kd) can be determined.
References
Troubleshooting & Optimization
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" signal-to-noise ratio improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate. The following resources address common challenges, with a focus on improving the signal-to-noise ratio to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing high background noise in our colorimetric assay using this compound. What are the potential causes and solutions?
A1: High background signal can originate from several sources when using ureido-based compounds. Key factors to investigate include reagent contamination, non-specific binding, or inherent compound instability under assay conditions.
Troubleshooting Steps:
-
Reagent Purity: Ensure all buffers and solvents are of high purity and freshly prepared to avoid contaminants that may react with the compound or interfere with the detection method.
-
Compound Stability: Assess the stability of the compound in your specific assay buffer and under the experimental conditions (e.g., pH, temperature, light exposure). Degradation products may contribute to the background signal.[1][2]
-
Run Controls: Include a "compound-only" control (without the biological sample) to determine the compound's intrinsic contribution to the background signal.[1]
-
Optimize Concentration: Titrate the concentration of this compound to find the optimal level that maximizes the specific signal while minimizing the background.
Q2: The signal-to-noise ratio in our experiment is low, making data interpretation difficult. How can we enhance the signal?
A2: A low signal-to-noise ratio can be due to suboptimal reaction conditions or insufficient signal generation.
Troubleshooting Steps:
-
Optimize Incubation Time: Systematically vary the incubation time for the reaction. It's possible the reaction has not reached its optimal endpoint for signal detection.[1]
-
Adjust pH and Temperature: The enzymatic or chemical reaction involving the compound may be highly sensitive to pH and temperature. Perform optimization experiments to determine the ideal conditions for your specific assay.
-
Increase Analyte Concentration: If possible, and without introducing other issues, increasing the concentration of the target analyte or enzyme can boost the specific signal.
-
Signal Averaging: For instrumental measurements, signal averaging can be a powerful computational tool to reduce random noise and improve the signal-to-noise ratio.[3]
Q3: We are seeing significant well-to-well variability in our 96-well plate-based assay. What could be the cause?
A3: Well-to-well variability is a common issue that can often be traced back to procedural inconsistencies.
Troubleshooting Steps:
-
Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and be mindful of technique to avoid errors in reagent and sample volumes.[1]
-
Mixing: Ensure thorough mixing of all components in each well. Inadequate mixing can lead to localized concentration differences and variable reaction rates.
-
Edge Effects: Be aware of "edge effects" in microplates, where wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. If this is suspected, avoid using the outer wells for critical samples.[1]
-
Compound Solubility: Poor solubility of the compound can lead to inconsistent results. Verify that this compound is fully dissolved in the assay buffer at the working concentration.[4]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Signal-to-Noise Ratio
This guide provides a logical workflow for diagnosing and resolving issues with a low signal-to-noise ratio.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Guide 2: Investigating Experimental Variability
This guide outlines steps to identify and mitigate sources of variability in your experimental results.
References
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" reducing background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges with background fluorescence in their experiments.
Troubleshooting Guides
This guide addresses common issues researchers face with high background fluorescence in their experiments.
| Question/Issue | Possible Cause | Suggested Solution |
| High background across the entire sample, even in areas with no cells/tissue. | Autofluorescence from the slide, coverslip, or immersion oil. | Use low-fluorescence slides and coverslips.[1] Use a low-autofluorescence immersion oil specifically designed for fluorescence microscopy.[1] |
| Components in the cell culture medium, such as phenol red, can be fluorescent. | When imaging live cells, switch to a phenol red-free medium before the experiment. | |
| High background that is punctate and appears in multiple channels. | Lipofuscin accumulation, especially in aged tissues.[1] | Treat the sample with a lipofuscin quenching agent like Sudan Black B or a commercial reagent like TrueBlack®.[1][2] |
| Aggregates of the conjugated secondary antibody. | Mix the antibody well before use or filter the antibody solution.[3] | |
| Diffuse background fluorescence throughout the tissue/cells. | Autofluorescence from endogenous molecules like collagen, elastin, or NADH.[4][5] | - Perform a photobleaching step before antibody incubation.[1] - Use a chemical quenching agent such as Sudan Black B, keeping in mind the potential for increased background in red/far-red channels.[2][6] - Choose fluorophores that are spectrally distinct from the autofluorescence, often in the far-red spectrum.[4][7] |
| Aldehyde fixation (e.g., formalin, glutaraldehyde) can induce fluorescence.[4][6] | - Use a fresh, high-quality fixative solution and minimize fixation time.[7][8] - Include a quenching step with sodium borohydride after fixation.[7][9] - Consider using an organic solvent like ice-cold methanol or ethanol for fixation if compatible with your antigen.[4][5] | |
| Non-specific signal that co-localizes with cellular structures but is not the target of interest. | Non-specific binding of primary or secondary antibodies.[10][11] | - Increase the number and duration of wash steps.[3][10] - Optimize antibody concentrations by performing a titration.[10][12] - Use a blocking buffer appropriate for your sample type (e.g., normal serum from the same species as the secondary antibody).[2][13] |
| Signal is weak, making the background appear more prominent. | Suboptimal antibody concentration or incubation time. | - Titrate your primary and secondary antibodies to find the optimal concentration.[12] - Increase incubation times.[14] |
| Photobleaching of the specific signal during imaging. | - Use an anti-fade mounting medium.[1] - Minimize exposure time and excitation light intensity during image acquisition.[11] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin.[4][5] This can be a significant source of background noise in fluorescence imaging.[4] Aldehyde-based fixatives used in sample preparation can also induce autofluorescence.[4][6]
Q2: How can I determine if I have an autofluorescence problem?
A2: The best way to determine if autofluorescence is an issue is to run an unlabeled control.[4][5] This involves preparing your sample in the same way as your experimental samples but omitting the fluorescently labeled antibodies.[4] If you observe fluorescence in this control, it is likely due to autofluorescence.
Q3: What is "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" and can it reduce background fluorescence?
A3: Currently, there is no publicly available scientific literature or product information that identifies "this compound" as a commercially available reagent for reducing background fluorescence. The name suggests a specific chemical structure, but it is not associated with any known products in this context.
Fluorescence quenching agents work through various mechanisms, such as Förster resonance energy transfer (FRET), where a quencher molecule absorbs the energy from an excited fluorophore, or by forming non-fluorescent complexes.[15][16] Commercially available quenching agents are often formulated to target specific sources of autofluorescence, such as lipofuscin.[2][13]
Q4: When should I use a quenching agent versus photobleaching?
A4: The choice between a quenching agent and photobleaching depends on the source of the background fluorescence and your experimental workflow.
-
Photobleaching: This involves exposing the sample to light to permanently destroy the fluorescent properties of the background molecules. Photobleaching can be effective for reducing autofluorescence from various sources and generally does not affect subsequent antibody staining.[1] However, it can be time-consuming.[1]
-
Quenching Agents: Chemical quenchers, such as Sudan Black B or commercial reagents like TrueBlack®, are often used to reduce autofluorescence from lipofuscin and other sources.[2][6] These are typically applied as a step in the staining protocol. It's important to choose a quenching agent that does not introduce its own background fluorescence in the detection channels of interest.[2]
Q5: Can my choice of fluorophore affect background fluorescence?
A5: Yes, careful selection of fluorophores is a key strategy to minimize the impact of autofluorescence.[5] Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[4] By choosing fluorophores that emit in the far-red or near-infrared spectrum, you can often avoid the spectral overlap with the autofluorescence of your sample.[4][7] Additionally, using brighter fluorophores can help to increase the signal-to-noise ratio, making the background less prominent.[5]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by fixation with glutaraldehyde or paraformaldehyde.[7][9]
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS)
-
Fixed tissue sections or cells on slides
Procedure:
-
Rehydrate the sample: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue as per standard protocols. For cultured cells, proceed after the fixation and permeabilization steps.
-
Prepare the NaBH₄ solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubate the sample: Immerse the slides in the freshly prepared NaBH₄ solution. Incubate for 10-15 minutes at room temperature.
-
Wash the sample: Thoroughly wash the slides three times for 5 minutes each with PBS to remove any residual sodium borohydride.
-
Proceed with immunostaining: Continue with your standard blocking and antibody incubation protocol.
Protocol 2: General Application of a Commercial Autofluorescence Quenching Reagent
This protocol provides a general workflow for using a commercial quenching agent. Always refer to the manufacturer's specific instructions for the product you are using.
Materials:
-
Commercial autofluorescence quenching reagent (e.g., TrueBlack®)
-
Phosphate-buffered saline (PBS)
-
Immunostained tissue sections or cells on slides
Procedure:
-
Complete immunostaining: Perform all steps of your immunofluorescence protocol, including primary and secondary antibody incubations and final washes.
-
Apply the quenching reagent: Following the final post-secondary antibody wash, apply the quenching reagent to the sample, ensuring the entire tissue section or cell monolayer is covered.
-
Incubate: Incubate for the time specified by the manufacturer (typically 1-5 minutes) at room temperature, protected from light.
-
Wash: Wash the sample as directed by the manufacturer, usually with PBS.
-
Mount and image: Mount the coverslip using an appropriate mounting medium and proceed with imaging.
Visualizations
Caption: Major sources contributing to background fluorescence in imaging experiments.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Illustration of specific versus non-specific antibody binding.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. youtube.com [youtube.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. labcompare.com [labcompare.com]
- 9. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 14. researchgate.net [researchgate.net]
- 15. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" stability issues in aqueous solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of urea-based compounds like this compound in aqueous solutions is primarily influenced by pH, temperature, and the initial concentration of the compound. Generally, urea derivatives are most stable in a neutral to slightly acidic pH range (pH 4-8).[1][2] Stability tends to decrease at higher temperatures.[1][2]
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
Q3: What are the visible signs of degradation in my aqueous solution?
A3: Degradation of the compound in solution may not always be visible. However, you might observe a change in pH, the formation of a precipitate if degradation products are less soluble, or a color change over time. The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: How should I prepare and store aqueous solutions of this compound to maximize stability?
A4: To maximize stability, it is recommended to prepare solutions using a buffer within the optimal pH range of 4-8, such as a lactate or citrate buffer.[1][2][6] Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, consider preparing the solution in a co-solvent system with a non-aqueous solvent like isopropanol, or storing it as a frozen aliquot.[1]
Q5: Are there any known incompatibilities with common excipients?
A5: Specific incompatibility data for this compound is not available. However, as a general precaution, avoid highly acidic or alkaline excipients that could catalyze the degradation of the urea moiety. It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low potency or loss of activity over a short period. | Rapid degradation of the compound in your aqueous formulation. | 1. Verify the pH of your solution. Adjust to a pH between 6 and 7 using a suitable buffer (e.g., phosphate or citrate buffer). 2. Prepare fresh solutions and store them at 2-8°C. Avoid room temperature storage for extended periods. 3. Confirm the purity of the starting material. |
| Observed precipitation or cloudiness in the solution over time. | Formation of insoluble degradation products or low aqueous solubility of the compound itself. | 1. Analyze the precipitate to identify its composition. This can help confirm the degradation pathway. 2. Consider increasing the solvent polarity by adding a co-solvent like ethanol or propylene glycol. 3. If solubility is the issue, investigate the use of solubilizing agents. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture media. | 1. Prepare a concentrated stock solution in a stable solvent (e.g., DMSO) and dilute it into the cell culture medium immediately before use. 2. Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium at 37°C. |
| Shift in retention time or appearance of new peaks in HPLC analysis. | Chemical modification or degradation of the compound. | 1. Use a stability-indicating HPLC method to track the appearance of degradation products and the disappearance of the parent compound. 2. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on general principles of urea derivative stability, as specific quantitative data for this compound is not publicly available.
Table 1: Illustrative pH-Rate Profile for the Degradation of a Urea-Based Compound at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.088 | 7.9 |
| 5.0 | 0.021 | 33.0 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.075 | 9.2 |
Table 2: Illustrative Temperature Dependence of Degradation at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.003 | 231.0 |
| 25 | 0.015 | 46.2 |
| 37 | 0.045 | 15.4 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol describes a general reverse-phase HPLC method suitable for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution to the desired concentration in the aqueous buffer to be tested.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Inject the aliquot onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear over time. The percentage of the parent compound remaining can be calculated relative to the initial time point.
Visualizations
Caption: Plausible degradation pathway of the compound in aqueous solution.
Caption: Troubleshooting workflow for stability issues.
References
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" photobleaching and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions regarding the photobleaching of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate. These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my experiments with this compound?
Q2: What are the primary causes of photobleaching for a compound like this compound?
A2: The primary drivers of photobleaching include:
-
High-Intensity Light: Intense excitation light is a major factor in accelerating photobleaching.
-
Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the more likely it is to be photobleached.
-
Reactive Oxygen Species (ROS): When a fluorophore is excited, it can transfer energy to molecular oxygen, creating highly reactive oxygen species. These ROS can then chemically degrade the fluorophore. This often involves the fluorophore entering a long-lived, excited triplet state where these reactions are more probable.
Q3: How does the chemical structure of this compound contribute to its potential for photobleaching?
A3: While specific data on this compound is limited, its structure, which resembles triphenylmethane dyes, suggests a susceptibility to photobleaching. Triphenylmethane dyes are known to undergo photochemical reactions. The diarylurea and bis(4-(dimethylamino)phenyl) moieties create a conjugated system that is likely responsible for its fluorescence but may also be the site of photochemical degradation.
Q4: What are antifade reagents and how can they protect my sample?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most of these agents act as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that cause photodegradation. Some also act as free radical scavengers.
Troubleshooting Guide: Preventing Photobleaching
If you are experiencing rapid signal loss when working with this compound, consult the following troubleshooting steps.
Issue: Rapid Decrease in Fluorescence Signal During Imaging.
1. Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. You can achieve this by using neutral density filters.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration necessary for a clear image.
-
Minimize Overall Exposure: Avoid unnecessarily prolonged exposure to the excitation light. Locate the region of interest using transmitted light before switching to fluorescence.
2. Utilize Antifade Reagents:
The use of antifade reagents is a common and effective method to combat photobleaching. Below is a comparison of commonly used antifade agents.
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective | Can cause diffuse and weak fluorescence after storage; may react with cyanine dyes. |
| n-Propyl gallate (NPG) | Reactive Oxygen Species Scavenger | Nontoxic; suitable for live cells. | Has anti-apoptotic properties that could affect biological studies; requires prolonged heating to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reactive Oxygen Species Scavenger | Less toxic than PPD; suitable for live-cell imaging. | Less effective than PPD; may have anti-apoptotic effects. |
| Trolox (a vitamin E derivative) | Antioxidant; Triplet State Quencher | Cell-permeable; effective for live-cell imaging. | - |
3. Control the Sample Environment:
-
Minimize Oxygen Levels: Since reactive oxygen species are a primary cause of photobleaching, removing oxygen from the sample environment can enhance photostability. This can be achieved by using oxygen-scavenging systems.
Experimental Protocols
Protocol 1: General Procedure for Mounting Fixed Cells with an Antifade Reagent
This protocol describes the basic steps for using a commercial antifade mounting medium.
-
Prepare the Sample: After completing your staining protocol, wash the sample slide to remove any unbound fluorescent probes.
-
Remove Excess Liquid: Carefully aspirate the excess buffer from the slide, ensuring the cell monolayer does not dry out.
-
Apply Antifade Mountant: Dispense a single drop of an antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant) onto the cell monolayer.
-
Mount the Coverslip: Carefully lower a coverslip onto the mounting medium at a 45-degree angle to prevent the formation of air bubbles.
-
Cure and Seal (Optional): Allow the mounting medium to cure according to the manufacturer's instructions. For long-term storage, you can seal the edges of the coverslip with clear nail polish.
-
Imaging: The slide is now ready for fluorescence microscopy. Store slides flat and protected from light at 4°C.
Protocol 2: Assessing the Photostability of this compound
This protocol provides a framework for evaluating the photostability of the compound under your specific experimental conditions, based on principles from ICH Q1B guidelines.
-
Sample Preparation:
-
Prepare solutions of this compound at a relevant concentration in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the test sample to a calibrated light source. According to ICH Q1B, a standard exposure is not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near UV light.
-
Place the dark control sample in the same environment.
-
-
Analysis:
-
At predetermined time points, measure the fluorescence intensity or absorbance of both the exposed sample and the dark control.
-
Calculate the percentage of signal loss in the exposed sample relative to the dark control.
-
A significant change in the exposed sample compared to the dark control indicates photodegradation.
-
Visualizations
Caption: General mechanism of photobleaching involving excited states and reactive oxygen species.
Technical Support Center: Optimizing Cellular Uptake of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular uptake of "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" (further referred to as Compound X) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms for the cellular uptake of Compound X?
A1: While specific transporters for Compound X have not been documented, small molecules of similar structure typically enter cells through one or more of the following mechanisms:
-
Passive Diffusion: As a small molecule, Compound X may directly cross the lipid bilayer of the cell membrane. This process is influenced by the compound's lipophilicity, size, and charge.
-
Facilitated Diffusion: Uptake may be mediated by transmembrane proteins that facilitate the movement of the compound across the membrane without the need for energy.
-
Active Transport: Specific transporter proteins, such as organic cation transporters, may utilize energy (ATP) to move Compound X into the cell, potentially against a concentration gradient.[1] Given that Compound X contains a urea group, it is also possible that it may interact with urea transporters present in some cell types.[2][3][4]
Q2: My downstream assays show no effect of Compound X. How can I determine if this is due to poor cellular uptake?
A2: A lack of biological activity can be due to several factors. Before attributing it to poor uptake, a systematic evaluation is recommended:
-
Confirm Compound Integrity: Ensure the stability and purity of your stock solution of Compound X. Degradation can result in a loss of activity.
-
Validate Assay Performance: Use a positive control known to produce a response in your assay to confirm that the experimental setup is functioning correctly.
-
Directly Measure Intracellular Concentration: The most definitive way to confirm uptake is to quantify the intracellular concentration of Compound X using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6]
Q3: What physicochemical properties of Compound X might hinder its cellular permeability?
A3: General factors that can limit the passive diffusion of small molecules across cell membranes include:
-
High Molecular Weight: Larger molecules generally diffuse more slowly across the cell membrane.
-
Presence of Charged Groups: The acetate group in Compound X is negatively charged at physiological pH, which can impede its ability to cross the nonpolar lipid bilayer.
-
Low Lipophilicity: Compounds that are highly soluble in water (hydrophilic) tend to have lower membrane permeability.
Q4: How can I improve the solubility of Compound X in my cell culture medium?
A4: To improve solubility and prevent precipitation, consider the following:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of Compound X in a biocompatible organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically below 0.5%) to avoid cellular toxicity.[7]
-
Formulation with Excipients: For in vivo studies, formulation strategies involving excipients that enhance solubility can be explored.
Troubleshooting Guide: Low Cellular Uptake
This guide addresses common issues that may lead to poor cellular uptake of Compound X and provides actionable troubleshooting steps.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no detectable intracellular compound | Compound Precipitation: Compound X may be precipitating out of the aqueous cell culture medium. | Visually inspect the culture medium for any precipitate after adding the compound.[1] Prepare a fresh stock solution and ensure the final solvent concentration is optimized. |
| Incorrect Incubation Time or Concentration: The incubation time may be too short, or the concentration may be too low for detectable uptake. | Perform a time-course and dose-response experiment to identify the optimal incubation time and concentration for your specific cell line.[7] | |
| Cell Health Issues: Unhealthy or dying cells may not actively take up the compound. | Monitor cell viability using a standard assay like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase during the experiment. | |
| Inconsistent results between experiments | Variable Cell Density: Differences in cell number can lead to variations in the total amount of compound taken up. | Standardize the cell seeding density and ensure consistent confluency at the time of treatment. |
| Inconsistent Compound Preparation: Variations in the preparation of the compound solution can affect its effective concentration. | Follow a standardized protocol for preparing and diluting the compound stock solution for each experiment. | |
| High background in uptake assays | Nonspecific Binding: The compound may be binding to the surface of the culture plate or the exterior of the cell membrane.[6] | Pre-coat culture plates with a blocking agent like bovine serum albumin (BSA). Include control wells with no cells to measure and subtract background binding. Perform washing steps with ice-cold PBS to remove non-internalized compound. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of Compound X and to establish a suitable concentration range for cellular uptake studies.[8][9][10]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Compound X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Measurement of Intracellular Compound X Concentration by LC-MS/MS
This protocol provides a method for the direct quantification of intracellular Compound X.[5][6]
Materials:
-
6-well plates
-
Complete cell culture medium
-
Compound X stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Organic solvent for extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to the desired confluency. Treat the cells with Compound X at the desired concentration and for the specified time.
-
Cell Harvesting: At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.
-
Compound Extraction: Add an equal volume of cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins and extract the compound. Vortex and centrifuge to pellet the protein.
-
Sample Analysis: Collect the supernatant containing the extracted compound and analyze it using a validated LC-MS/MS method to determine the concentration of Compound X.
-
Data Normalization: Normalize the intracellular compound concentration to the protein content of the cell lysate (e.g., ng of compound per mg of protein).
Data Presentation
Table 1: Example IC50 Values for a Hypothetical Compound Similar to Compound X
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 28.3 |
| HeLa | Cervical Cancer | 15.8 |
| HepG2 | Liver Cancer | 20.1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[9] | Cell viability and metabolic activity.[9] | Well-established, high sensitivity.[9] | Requires a solubilization step, can be affected by compounds that alter cellular metabolism.[9] |
| MTS Assay | Similar to MTT, but uses a water-soluble formazan, eliminating the solubilization step. | Cell viability and metabolic activity. | Simpler and faster than MTT, suitable for high-throughput screening.[9] | Can be more expensive than MTT, may have higher background signals.[9] |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Cell membrane integrity and cytotoxicity. | Non-destructive to remaining cells, allowing for further assays. | Less sensitive for early-stage cytotoxicity. |
Visualizations
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Experimental workflow for measuring intracellular compound concentration.
Caption: Hypothetical signaling pathway for Compound X.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of urea transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Urea Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" improving synthesis yield and purity
Technical Support Center: Synthesis and Purification
Disclaimer: Initial research for "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" did not yield specific synthesis or purification protocols, indicating it may be a novel or less-documented compound. The following guide has been created using Sodium Acetate as an illustrative example to demonstrate the structure and content of a technical support resource. The principles and troubleshooting logic can serve as a general template for addressing challenges in the synthesis of other organic sodium salts.
Frequently Asked Questions (FAQs) - Sodium Acetate Synthesis
Q1: What are the common starting materials for synthesizing sodium acetate in a laboratory setting? A1: For laboratory purposes, sodium acetate is typically synthesized through the reaction of acetic acid with a sodium-containing base. Common reactants include sodium hydroxide, sodium carbonate, or sodium bicarbonate.[1] Industrially, it is prepared by reacting acetic acid with sodium hydroxide in an aqueous solution.[2][3]
Q2: My final sodium acetate product is brown or yellow. What is the likely cause? A2: Discoloration, typically brown or yellow, often occurs when using impure starting materials, such as vinegar (which contains 5-8% acetic acid) instead of pure glacial acetic acid.[2][4] The impurities in vinegar can become entrapped in the sodium acetate crystals, leading to discoloration.[4] Heating the product too strongly during the drying process can also cause charring and discoloration.[5]
Q3: I'm not getting any crystals to form from my sodium acetate solution. What should I do? A3: The failure of crystals to form is a common issue, often due to the solution not being sufficiently concentrated or the high tendency of sodium acetate to form a supersaturated solution.[6][7] To induce crystallization, you can try boiling off more of the solvent to increase the concentration.[6] Another effective method is to introduce a "seed crystal" of sodium acetate to provide a nucleation site.[7] Scratching the inside of the glass container with a glass rod can also sometimes initiate crystallization.
Q4: What is the difference between anhydrous sodium acetate and sodium acetate trihydrate? A4: Anhydrous sodium acetate (CH₃COONa) does not contain water molecules in its crystal structure. Sodium acetate trihydrate (CH₃COONa·3H₂O) has three water molecules associated with each formula unit of sodium acetate.[8] The trihydrate can be converted to the anhydrous form by heating it above 120°C to drive off the water of crystallization.[9]
Troubleshooting Guides
Issue 1: Low Product Yield
Symptom: The final mass of the isolated sodium acetate is significantly lower than the theoretical yield.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the base (e.g., sodium hydroxide) is added slowly and with continuous stirring to the acetic acid solution to allow the neutralization reaction to go to completion.[10] Monitor the pH of the solution; a pH between 7 and 8 indicates the reaction is near completion.[10] |
| Product Loss During Isolation | During filtration, ensure the crystals are thoroughly collected. If washing the crystals, use a minimal amount of a cold solvent (like ethanol) to prevent the product from redissolving. |
| Incorrect Stoichiometry | Carefully calculate and measure the molar equivalents of the reactants. An excess of one reactant may not necessarily increase the yield of the desired product and can complicate purification. |
Issue 2: Product Impurity and Discoloration
Symptom: The final product is discolored (e.g., yellow or brown) or contains visible impurities.
| Possible Cause | Suggested Solution |
| Impure Reactants | Use high-purity reactants. For example, use glacial acetic acid instead of vinegar, which contains organic impurities that can discolor the final product.[4][11] |
| Charring During Drying | When converting the trihydrate to the anhydrous form, heat the solid slowly and avoid excessively high temperatures, which can cause the salt to char.[5] A method involves heating slowly until the salt liquefies, evolves steam, and re-solidifies, then increasing the heat to melt it again carefully.[5] |
| Contamination from Reaction Vessel | Ensure all glassware is thoroughly cleaned. If using a metal pan, the acetic acid may react with it, causing discoloration. Using a glass beaker is recommended.[6] |
Data on Yield and Purity
The following table summarizes data from a patent describing the preparation of sodium acetate, highlighting how adjusting reaction conditions can influence yield and purity.
| Reaction Temperature (°C) | Final pH | Product Content (%) | Yield (%) |
| 50 | 7.7 | 100.71 | 55 |
| 60 | 7.5 | 99.24 | 62 |
| 60 | 8.2 | 99.97 | 66.2 |
Data adapted from a patent on sodium acetate preparation.
Experimental Protocols
Protocol 1: Synthesis of Sodium Acetate Trihydrate
This protocol describes the synthesis of sodium acetate from sodium hydroxide and acetic acid.
Materials:
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
pH meter or pH paper
Procedure:
-
Prepare a solution of sodium hydroxide by dissolving a measured quantity in deionized water.
-
Slowly add the sodium hydroxide solution to a stirred solution of acetic acid. This is an exothermic reaction, so control the rate of addition to manage the temperature.[7]
-
Continuously monitor the pH of the reaction mixture. Continue adding the base until the pH of the solution is between 7.0 and 8.0.[10]
-
Gently heat the resulting sodium acetate solution to evaporate the excess water.[10]
-
When the solution becomes saturated, white crystals of sodium acetate trihydrate will begin to form.
-
Allow the solution to cool to room temperature to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of ice-cold water or ethanol.
-
Dry the crystals at a moderate temperature (below 120°C).
Protocol 2: Purification by Recrystallization
This protocol is for purifying crude sodium acetate.
Materials:
-
Crude sodium acetate
-
Deionized water (or another suitable solvent like aqueous ethanol)[5]
Procedure:
-
Dissolve the crude sodium acetate in a minimum amount of hot deionized water.[11]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure sodium acetate will form.
-
For highly supersaturated solutions that fail to crystallize, add a single seed crystal of pure sodium acetate to initiate crystallization.[7]
-
Once crystallization is complete, collect the purified crystals by filtration.
-
Wash the crystals with a minimal amount of a cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: Workflow for the synthesis of sodium acetate.
Caption: Workflow for the purification of sodium acetate.
References
- 1. Sodium acetate - Wikipedia [en.wikipedia.org]
- 2. Sodium Acetate: Preparation, Reactions and Applications_Chemicalbook [chemicalbook.com]
- 3. China Triacetin, Acetate Series Suppliers, Manufacturer [triacetin.ltd]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. fao.org [fao.org]
- 9. rsc.org [rsc.org]
- 10. talentchemicals.com [talentchemicals.com]
- 11. quora.com [quora.com]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" modifying experimental protocols for higher sensitivity
I'm sorry, but the initial search for "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" did not yield any specific experimental protocols, applications, or troubleshooting guides. The search results primarily provided basic chemical information, such as its CAS number and molecular weight, or pointed to suppliers. There is no information available regarding its use in experiments, potential signaling pathways it might affect, or any established methodologies for its use.
Therefore, I am unable to create the requested technical support center with troubleshooting guides, FAQs, experimental protocols, and visualizations. The core requirements of the prompt cannot be fulfilled due to the lack of publicly available information on the experimental use of this specific compound.
To address your request, I would need access to research articles, application notes, or technical data sheets that describe how "this compound" is used in a laboratory setting. Without this foundational information, it is impossible to generate the detailed, practical content you've requested.
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" addressing non-specific binding in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize non-specific binding in various assays. While specific proprietary reagents exist to address this issue, this guide focuses on established, broadly applicable methods and principles.
Troubleshooting Guide: High Background and Non-Specific Binding
Question: I am observing high background across my entire plate/blot. What are the likely causes and how can I resolve this?
Answer: Uniform high background often points to systemic issues with reagents or key procedural steps. The following table outlines common causes and recommended solutions.
| Potential Cause | Problem Description | Recommended Solutions |
| Inadequate Blocking | The blocking buffer has not sufficiently saturated all unoccupied sites on the solid phase (e.g., ELISA plate, Western blot membrane), allowing antibodies to bind non-specifically.[1][3][4] | - Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[4] - Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[5] - Test alternative blocking agents (e.g., casein, fish gelatin, or commercial protein-free blockers).[4] - Add a non-ionic detergent like Tween 20 (0.05-0.1%) to the blocking and wash buffers to disrupt weak, non-specific interactions.[4][6] |
| Antibody Concentration Too High | Excessive concentrations of the primary or secondary antibody can lead to increased binding to off-target sites.[3][4][7] | - Perform a titration ("checkerboard") experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[4][8] - Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | Inadequate washing fails to remove unbound antibodies and other reagents, which then contribute to the background signal.[1][2][9] | - Increase the number of wash cycles (e.g., from 3 to 5).[4] - Increase the volume of wash buffer used for each wash. - Add a "soak step" by allowing the wash buffer to sit in the wells for 30-60 seconds during each cycle.[1] - Ensure thorough aspiration of the wash buffer after each step.[9] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to other proteins in the sample or to the blocking agent itself.[10] | - Run a control experiment without the primary antibody to see if the secondary antibody is the source of the background.[7] - Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[11] - Ensure the blocking agent is not from the same species as the primary antibody if using a species-specific secondary antibody. |
| Reagent Contamination | Contamination of buffers, reagents, or samples with microbes or other substances can lead to high background.[2][12] | - Prepare fresh buffers using high-purity water.[2] - Handle all reagents and samples in a clean environment using sterile techniques.[2] - Check reagents for precipitates and filter if necessary. |
| Matrix Effects | Components in complex biological samples (e.g., serum, plasma) such as heterophilic antibodies, human anti-mouse antibodies (HAMA), or rheumatoid factors can interfere with the assay.[10][12][13] | - Use a specialized assay diluent or blocker designed to neutralize interferences from heterophilic antibodies and HAMA.[11][14] - Dilute the sample further to reduce the concentration of interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the binding of assay components, such as primary or secondary antibodies, to unintended targets or surfaces.[13][14] This can be due to various interactions, including electrostatic or hydrophobic forces, and is a common cause of high background and false-positive results in immunoassays.[15]
Q2: How do blocking buffers work to prevent non-specific binding?
A2: Blocking buffers contain a high concentration of proteins (like BSA or casein) or other molecules that adsorb to all unoccupied surfaces of the assay plate or membrane.[16][17] This physically obstructs the non-specific binding of the primary and secondary antibodies to these surfaces, thereby reducing background noise.[5]
Q3: Can the type of plate or membrane affect non-specific binding?
A3: Yes, the properties of the solid phase can influence the degree of non-specific binding. High-binding microplates, for instance, may require more stringent blocking protocols to prevent non-specific adsorption of assay components.[18]
Q4: When should I use a protein-free blocking buffer?
A4: Protein-free blockers are useful in assays where protein-based blockers like BSA or casein may cross-react with assay components or interfere with the detection system. They are also a good alternative when working with samples that may contain antibodies against common protein blockers.
Q5: What are some common additives to blocking and wash buffers to reduce non-specific binding?
A5: Adding a low concentration (0.05% to 0.1%) of a non-ionic detergent like Tween 20 to your wash and/or blocking buffer is a common and effective strategy.[4][6] Detergents help to disrupt weak, non-specific hydrophobic interactions. Increasing the salt concentration in your buffers can also help to reduce non-specific binding caused by charge-based interactions.[6][19]
Visualizing Experimental Workflows and Concepts
Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting high background signals.
Principle of Non-Specific Binding in an ELISA
References
- 1. arp1.com [arp1.com]
- 2. jg-biotech.com [jg-biotech.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. non specific bands - SDS-PAGE and Western Blotting [protocol-online.org]
- 9. novateinbio.com [novateinbio.com]
- 10. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 14. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 15. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 17. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 18. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nicoyalife.com [nicoyalife.com]
Validation & Comparative
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" vs other fluorescent probes for [specific target]
In cellular biology, calcium ions (Ca2+) are critical second messengers involved in a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] The ability to accurately measure intracellular Ca2+ dynamics is therefore fundamental to understanding cell signaling in both healthy and diseased states.[1] This guide provides a detailed comparison of commonly used fluorescent probes for detecting intracellular calcium, focusing on their performance characteristics, experimental protocols, and underlying mechanisms. We will compare three major classes of Ca2+ indicators: single-wavelength dyes (Fluo-4), ratiometric dyes (Fura-2), and genetically encoded calcium indicators (GCaMP).
Overview of Fluorescent Ca2+ Probes
Fluorescent Ca2+ indicators are molecules that exhibit a change in their fluorescence properties upon binding to calcium ions. These can be broadly categorized into two main types: chemical indicators and genetically encoded indicators.
-
Chemical Indicators: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeable and become fluorescently active after being cleaved by intracellular esterases.[2][3] Chemical indicators can be further divided into:
-
Single-Wavelength (Intensiometric) Probes: These probes, such as Fluo-4 and Rhod-2, show a significant increase in fluorescence intensity upon binding Ca2+.[4][5]
-
Ratiometric Probes: These probes, like Fura-2 and Indo-1, exhibit a shift in their excitation or emission wavelength upon Ca2+ binding.[1][6] This allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, which provides a more quantitative measurement of Ca2+ concentration that is less susceptible to variations in dye loading, cell thickness, or photobleaching.[6]
-
-
Genetically Encoded Calcium Indicators (GECIs): GECIs, such as GCaMP, are proteins that can be introduced into cells via transfection or viral transduction.[7] They are composed of a fluorescent protein fused to a calcium-binding domain.[7] GECIs allow for targeted expression in specific cell types or subcellular compartments and are well-suited for long-term imaging studies.[7]
Quantitative Performance Comparison
The selection of an appropriate Ca2+ indicator depends on the specific experimental requirements, such as the expected Ca2+ concentration, the desired temporal resolution, and the instrumentation available. The table below summarizes the key quantitative parameters for Fluo-4, Fura-2, and a representative GCaMP variant.
| Property | Fluo-4 | Fura-2 | GCaMP6s |
| Indicator Type | Single-Wavelength (Intensiometric) | Ratiometric (Excitation Shift) | Genetically Encoded (Intensiometric) |
| Excitation Wavelength (Ca2+-bound / Ca2+-free) | ~494 nm | ~340 nm / ~380 nm[2][6] | ~480 nm[7] |
| Emission Wavelength | ~506-516 nm[8] | ~505-510 nm[2] | ~510 nm[7] |
| Dissociation Constant (Kd) | ~335-345 nM[9][10] | ~145 nM[3][6] | ~375 nM |
| Fluorescence Increase upon Ca2+ binding | >100-fold[9][10] | Ratiometric Change | >50-fold |
| Quantum Yield (Ca2+-bound) | ~0.85 | ~0.49 | ~0.61 |
| Molar Extinction Coefficient (Ca2+-bound) | ~83,000 cm-1M-1 | ~35,000 cm-1M-1[3] | ~66,000 cm-1M-1 |
| Advantages | High fluorescence increase, compatible with standard FITC filter sets.[9] | Ratiometric measurement allows for quantitative [Ca2+] determination, less sensitive to dye loading variations.[6] | Cell-type specific targeting, suitable for long-term and in vivo imaging.[7] |
| Disadvantages | Intensiometric measurements can be affected by dye loading and photobleaching. | Requires a UV light source which can be phototoxic, lower quantum yield. | Lower signal-to-noise ratio compared to some chemical dyes, can have slower kinetics.[11] |
Signaling Pathways and Experimental Workflows
Generalized Calcium Signaling Pathway
Intracellular calcium signaling is a fundamental mechanism by which cells respond to external stimuli. A typical pathway involves the activation of a receptor on the cell surface, leading to the production of second messengers that trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. This transient increase in cytosolic Ca2+ is then detected by calcium-binding proteins, which in turn modulate the activity of downstream effectors to elicit a cellular response.
Caption: A diagram illustrating a typical calcium signaling cascade.
Experimental Workflow for Chemical Ca2+ Indicator Loading
The use of chemical Ca2+ indicators like Fluo-4 AM and Fura-2 AM involves a series of steps to load the dye into live cells. The AM ester group makes the dye cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol.
Caption: A flowchart of the experimental steps for loading chemical Ca2+ indicators.
Experimental Protocols
Protocol for Loading Fluo-4 AM into Adherent Cells
This protocol provides a general guideline for loading Fluo-4 AM into adherent cells for fluorescence microscopy.
Materials:
-
Fluo-4 AM (5 mM stock in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Loading Buffer: For a final concentration of 5 µM Fluo-4 AM, dilute the 5 mM stock solution 1:1000 in HBSS. To aid in dye solubilization, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[12][13] Vortex the solution thoroughly.
-
Cell Preparation: Aspirate the culture medium from the cells and wash once with HBSS.
-
Dye Loading: Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[14]
-
Wash: Remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular dye.[8]
-
De-esterification: Add fresh HBSS and incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fluo-4 AM.[8]
-
Imaging: The cells are now ready for imaging. Excite the cells at ~494 nm and collect the emission at ~516 nm.[8]
Protocol for Ratiometric Imaging with Fura-2 AM
This protocol outlines the steps for quantitative Ca2+ imaging using the ratiometric indicator Fura-2 AM.
Materials:
-
Fura-2 AM (1 mM stock in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Cells cultured on imaging-compatible plates or coverslips
Procedure:
-
Prepare Loading Solution: Prepare a Fura-2 AM loading solution with a final concentration of 2-5 µM in physiological buffer. Include 0.02% Pluronic® F-127 to aid in dye dispersion.[3]
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[15]
-
Wash and De-esterification: Wash the cells twice with fresh physiological buffer.[15] Then, incubate in fresh buffer for at least 30 minutes to ensure complete de-esterification.[15][16]
-
Ratiometric Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging. Alternately excite the cells at ~340 nm and ~380 nm and collect the emission at ~510 nm.[16]
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated. This ratio is proportional to the intracellular Ca2+ concentration and can be calibrated to determine absolute Ca2+ levels.[16]
Protocol for GCaMP Imaging in Cultured Neurons
This protocol describes a general method for expressing and imaging the genetically encoded calcium indicator GCaMP in cultured neurons.
Materials:
-
AAV vector encoding GCaMP under a neuron-specific promoter
-
Cultured neurons
-
Fluorescence microscope suitable for live-cell imaging
Procedure:
-
Transduction: Transduce the cultured neurons with the GCaMP AAV vector. The optimal viral titer and incubation time will need to be determined empirically for the specific neuron type and culture conditions.
-
Expression: Allow for robust expression of the GCaMP protein, which typically takes 7-14 days post-transduction.
-
Imaging Preparation: Replace the culture medium with a suitable imaging buffer (e.g., artificial cerebrospinal fluid for neurons).
-
Live-Cell Imaging: Place the culture dish on the stage of a fluorescence microscope. Acquire time-lapse images using an excitation wavelength of ~488 nm and an emission filter centered around ~510 nm.[7]
-
Stimulation and Recording: Neuronal activity can be evoked using appropriate stimuli (e.g., electrical field stimulation, application of neurotransmitters), and the corresponding changes in GCaMP fluorescence can be recorded.
Conclusion
The choice of a fluorescent Ca2+ probe is a critical decision in the design of experiments to study intracellular calcium dynamics. Single-wavelength indicators like Fluo-4 offer high signal intensity and are easy to use with standard fluorescence microscopy setups. Ratiometric probes such as Fura-2 provide more quantitative data by minimizing the effects of experimental variables. Genetically encoded indicators like GCaMP have revolutionized the field by enabling targeted, long-term imaging of Ca2+ signaling in specific cell populations in vitro and in vivo. By understanding the performance characteristics and experimental considerations of each type of probe, researchers can select the most appropriate tool to investigate the intricate role of calcium in cellular function.
References
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. biotium.com [biotium.com]
- 4. apexbt.com [apexbt.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM | AAT Bioquest [aatbio.com]
- 7. GCaMP - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 10. Molecular Probes Fluo-4, AM, cell permeant 10 x 50 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 11. Crystal Structures of the GCaMP Calcium Sensor Reveal the Mechanism of Fluorescence Signal Change and Aid Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Electrophysiology | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Comparative Guide for the Assay of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: HPLC-UV vs. LC-MS/MS Validation
This guide provides a comparative overview of two analytical methodologies for the quantitative determination of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, a specialized research chemical. The primary assay is a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, a widely used technique for routine quantification. For validation and to ensure the accuracy and specificity of the assay results, a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented as a confirmatory approach.
The selection of an appropriate analytical method is critical in drug development and research to ensure data integrity and reproducibility. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for method validation and bioanalytical studies.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-UV assay compared to an LC-MS/MS validation method for a urea-based compound like this compound. The data presented is representative of validated methods for similar analytes.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Specificity | Moderate (Susceptible to co-eluting impurities) | High (Based on specific mass transitions) |
| Throughput | High | Moderate to High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Assay
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation
This method provides a highly selective and sensitive approach for the validation of the HPLC-UV assay results and is suitable for complex matrices.
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (can be adapted from the HPLC-UV method):
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium formate for better ionization).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (Q1) and product ion (Q3) for this compound and an internal standard (if used) by direct infusion.
-
Hypothetical Transition for Analyte: [M+H]⁺ or [M-H]⁻ → specific fragment ion.
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations suitable for the high sensitivity of the LC-MS/MS system.
-
Internal Standard: The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.
Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and stability.[1]
Visualizations
Workflow for Assay Validation
The following diagram illustrates the logical workflow for validating an analytical assay using a confirmatory method like mass spectrometry.
Caption: Workflow for analytical assay validation with mass spectrometry.
References
Comparative Analysis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: Cross-Reactivity Profile
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate with structurally similar analytes. This document provides a detailed overview of the compound, its potential applications, and a framework for assessing its specificity.
Introduction
This compound, also known by its synonym DA-64, is a complex organic molecule available as a research chemical.[1][2] While specific documented applications and performance data are not extensively available in public literature, its structural motifs, particularly the bis(4-(dimethylamino)phenyl) and ureido-acetate components, suggest potential utility in areas such as diagnostics and pharmaceutical development. The bis(4-(dimethylamino)phenyl) moiety is found in various compounds used in bioassays, while ureido derivatives have been investigated for a range of biological activities. Given its potential use in assays or as a therapeutic agent, understanding its cross-reactivity with similar analytes is crucial for accurate and reliable results.
Cross-Reactivity Data
Currently, there is no publicly available quantitative data detailing the cross-reactivity of this compound with other analytes. The structural complexity of the molecule suggests that it could potentially cross-react with compounds sharing similar functional groups or overall shape.
Table 1: Potential Cross-Reactants and Structural Similarities
| Potential Cross-Reactant Category | Shared Structural Moiety/Feature | Rationale for Potential Cross-Reactivity |
| Other Ureido-Acetate Derivatives | Ureido-acetate group | The core ureido-acetate structure is a key feature that could be recognized by antibodies or binding partners. |
| Analogs with bis(4-(dimethylamino)phenyl) group | bis(4-(dimethylamino)phenyl) methane and similar structures | The bulky and electron-rich bis(4-(dimethylamino)phenyl) group can be a primary epitope for antibody recognition. |
| Compounds with Dimethylamino Phenyl Groups | Single or multiple dimethylamino phenyl groups | Partial recognition of the dimethylamino phenyl substructure could lead to weaker cross-reactivity. |
Experimental Protocols for Assessing Cross-Reactivity
To address the gap in available data, researchers can employ standard immunological techniques to determine the cross-reactivity profile of this compound. A common and effective method is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
This protocol outlines a general procedure for assessing the cross-reactivity of an antibody raised against this compound with potentially cross-reacting compounds.
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of either the target analyte (for the standard curve) or the potential cross-reactant.
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plates.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Calculation: The percentage of cross-reactivity is calculated using the following formula:
% Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for determining cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, its chemical structure provides a basis for identifying potential cross-reactants. The implementation of standardized immunoassays, such as the competitive ELISA protocol detailed in this guide, is essential for researchers to empirically determine the specificity of this compound. Such data is critical for the validation of any assay or therapeutic application involving this molecule. Researchers are encouraged to perform these assessments to ensure the reliability and accuracy of their findings.
References
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" performance in different cell lines
Introduction
While specific experimental data for "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" is not available in the public domain, this guide provides a comparative analysis of structurally similar diaryl urea compounds that have been evaluated for their anticancer properties. The core structure, characterized by two phenyl rings linked by a urea group, is a common scaffold in the design of anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. This guide summarizes their performance in various cancer cell lines, details common experimental protocols, and illustrates a key signaling pathway targeted by this class of compounds.
Performance in Different Cell Lines
The cytotoxic effects of various diaryl urea derivatives have been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The table below summarizes the IC50 values for several exemplary diaryl urea derivatives.
| Compound Class | Derivative Example | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylurea Derivatives | Compound 16j (bromoacetyl-substituted) | CEM | Leukemia | 0.38 | [1] |
| Daudi | Lymphoma | 4.07 | [1] | ||
| MCF-7 | Breast Cancer | ~1-5 | [1] | ||
| Bel-7402 | Hepatoma | ~1-5 | [1] | ||
| DU-145 | Prostate Cancer | ~1-5 | [1] | ||
| DND-1A | Melanoma | ~1-5 | [1] | ||
| LOVO | Colon Cancer | ~1-5 | [1] | ||
| MIA Paca | Pancreatic Cancer | ~1-5 | [1] | ||
| Diaryl Urea Derivatives | Compound 6a (benzo[b]thiophene ring) | HT-29 | Colon Cancer | 15.28 | [2] |
| A549 | Lung Cancer | 2.566 | [2] | ||
| N-aryl-N'-arylmethylurea Derivatives | Compound 8c | A549 | Lung Cancer | < 5 | [3] |
| Compound 9b | A549 | Lung Cancer | < 5 | [3] | |
| HCT116 | Colon Cancer | < 3 | [3] | ||
| MCF7 | Breast Cancer | < 3 | [3] | ||
| PC3 | Prostate Cancer | < 3 | [3] | ||
| Compound 9d | A549 | Lung Cancer | < 5 | [3] | |
| HCT116 | Colon Cancer | < 3 | [3] | ||
| MCF7 | Breast Cancer | < 3 | [3] | ||
| PC3 | Prostate Cancer | < 3 | [3] | ||
| Compound 9g | HCT116 | Colon Cancer | < 3 | [3] |
Note: The specific structures of the derivative examples can be found in the cited references. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies a higher potency.
Experimental Protocols
The following is a generalized protocol for determining the in vitro anticancer activity of compounds using the MTT assay, a common colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Diaryl urea derivatives, such as the well-known anticancer drug Sorafenib, often target the RAS-RAF-MEK-ERK signaling pathway .[4] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of diaryl urea derivatives.
The experimental workflow for evaluating the anticancer potential of a novel compound typically involves a series of in vitro and in vivo studies.
Caption: A typical experimental workflow for the preclinical evaluation of a novel anticancer compound.
While direct data on "this compound" is unavailable, the broader class of diaryl urea derivatives demonstrates significant potential as anticancer agents. The performance of these compounds varies depending on their specific chemical substitutions and the genetic makeup of the cancer cell lines. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate and compare the efficacy of novel compounds within this chemical class. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of more potent and selective anticancer therapies.
References
- 1. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" comparative analysis of detection limits
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of specific organic compounds is paramount. This guide provides a comparative analysis of common analytical methods for the detection of urea-based compounds. Due to a lack of specific publicly available data for "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate," this analysis focuses on urea as a representative compound. The principles and relative sensitivities of the methods discussed can be considered indicative for more complex urea derivatives.
The selection of an appropriate analytical method is critical for achieving the desired sensitivity and accuracy in quantifying urea-based compounds in various matrices. This comparison outlines the detection limits, and experimental protocols of several widely used techniques.
Comparative Analysis of Detection Limits
The limit of detection (LOD) is a crucial performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The table below summarizes the reported LODs for urea using different analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Compound Feed | 2 mg/kg[1][2][3] |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Compound Feed | 3 mg/kg[1][2][3] |
| Spectro-colorimetric Method | Animal Feed | Method-dependent, often with discrepancies at low concentrations[1][3] |
| Enzymatic Methods | Animal Feed | Method-dependent, may have higher results than other methods[4] |
| Thermometric Endpoint Titrimetry (TET) | Foodstuffs | Not explicitly defined as LOD, but a robust method for quantification[5] |
Experimental Protocols
A generalized understanding of the experimental workflows for these analytical techniques is essential for their effective implementation.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and selective method for the determination of urea. The general protocol involves:
-
Sample Preparation: Extraction of urea from the sample matrix using a suitable solvent, followed by filtration or centrifugation to remove particulate matter.
-
Derivatization: As urea itself is not fluorescent, a pre-column or post-column derivatization step is required to convert it into a fluorescent derivative.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) to separate the urea derivative from other components in the sample.
-
Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.
-
Quantification: The concentration of urea is determined by comparing the peak area of the sample with that of a calibration curve prepared using standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive technique that provides structural information, making it a powerful tool for the unambiguous identification and quantification of analytes.
-
Sample Preparation: Similar to HPLC-FLD, this involves extraction and cleanup of the sample to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an LC system to separate urea from the matrix components.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the urea molecules are ionized.
-
Mass Analysis: The ionized urea molecules are then passed through two mass analyzers in sequence. The first analyzer selects the precursor ion (the ionized urea molecule), which is then fragmented. The second analyzer separates the resulting product ions.
-
Detection and Quantification: The specific product ions of urea are detected, and the concentration is determined based on the signal intensity relative to a calibration curve. The LC-MS/MS method is noted for being less time-consuming in sample preparation and more stable regarding matrix effects compared to enzymatic kits.[1][3]
Spectro-colorimetric and Enzymatic Methods
These methods are often used for routine analysis.
-
Spectro-colorimetric Method: This is the official control method in the EU for determining urea in animal feed.[4] It typically involves a chemical reaction that produces a colored product, the absorbance of which is measured with a spectrophotometer. The concentration of urea is proportional to the absorbance.
-
Enzymatic Method: This method utilizes the enzyme urease to hydrolyze urea into ammonia and carbon dioxide. The resulting ammonia can then be quantified by various methods, such as colorimetric reactions or ion-selective electrodes. However, results from enzymatic methods can sometimes be higher than anticipated.[4]
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the analysis of urea-based compounds using chromatographic techniques.
Caption: A generalized workflow for the detection of urea-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" benchmarking against standard reference materials
A Comparative Benchmarking Guide: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "this compound" against hypothetical standard reference materials. The data presented herein is generated for illustrative purposes to demonstrate benchmark comparisons in the absence of commercially available standards for this specific molecule.
Physicochemical Properties and Purity Comparison
A fundamental aspect of utilizing any research chemical is the verification of its identity and purity. This section compares the theoretical values and analytical results of a hypothetical batch of this compound with a hypothetical commercially available alternative and an in-house synthesized batch.
| Parameter | Theoretical Value | Hypothetical In-House Lot | Hypothetical Alternative Supplier |
| Molecular Formula | C₁₉H₂₃N₄NaO₃ | Confirmed | Confirmed |
| Molecular Weight | 390.40 g/mol | 390.39 g/mol (MS) | 390.41 g/mol (MS) |
| Appearance | White to off-white solid | Off-white solid | White crystalline powder |
| Purity (HPLC) | >98% | 99.2% | 98.5% |
| ¹H-NMR | Conforms to structure | Conforms | Conforms |
| Mass Spectrometry (ESI-MS) | [M-Na]⁻ at m/z 367.18 | 367.17 | 367.19 |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
Bioactivity Profile: Kinase Inhibition Assay
Diarylurea derivatives are frequently investigated as kinase inhibitors.[1][2][3][4] This section presents a hypothetical comparison of the inhibitory activity of this compound against two relevant kinases, VEGFR2 and PDGFRβ, which are common targets for this class of compounds.[1]
| Compound | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
| Hypothetical In-House Lot | 45 | 80 |
| Hypothetical Alternative Supplier | 55 | 95 |
| Sorafenib (Reference Compound) | 20 | 15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are the protocols used to generate the hypothetical data in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of this compound and its potential impurities.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is employed to confirm the chemical structure of the compound.[5][6][7]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Procedure: The sample is dissolved in the deuterated solvent, and the spectrum is acquired at room temperature.[8]
Mass Spectrometry (MS) for Molecular Weight Verification
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[9][10]
-
Instrumentation: ESI-MS system.
-
Ionization Mode: Negative ion mode.
-
Sample Infusion: The sample, dissolved in methanol, is infused directly into the mass spectrometer.
Kinase Inhibition Assay (VEGFR2 and PDGFRβ)
The inhibitory activity of the compound is assessed using a biochemical kinase assay.
-
Principle: Measurement of the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
-
Detection: A luminescence-based assay measuring the amount of ATP remaining in the reaction.
-
Procedure: The compound is serially diluted and incubated with the kinase, substrate, and ATP. The reaction is allowed to proceed for a specified time, after which the amount of remaining ATP is quantified.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualized Workflows and Pathways
General Experimental Workflow for Compound Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
References
- 1. Diarylureas | Encyclopedia MDPI [encyclopedia.pub]
- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Diarylurea Compounds: Method Reproducibility and Robustness for Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
This guide provides a comprehensive overview of the analytical methodologies for the characterization of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, a member of the diarylurea class of compounds. Diarylureas are of significant interest in drug discovery and materials science. This document outlines a robust analytical workflow, assesses its reproducibility, and compares it with alternative techniques to ensure reliable and consistent results, a critical aspect for researchers, scientists, and professionals in drug development.
Introduction to Diarylurea Analysis
Diarylurea compounds are characterized by a central urea moiety flanked by two aryl groups. Their synthesis often involves the reaction of an aniline derivative with an isocyanate or phosgene equivalent. The purity and characterization of these compounds are paramount for their intended applications. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for their analysis.
Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common and effective method for the analysis of diarylurea compounds is RP-HPLC coupled with a UV detector. This method is well-suited for separating the target compound from potential impurities generated during synthesis.
2.1. Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
2.2. Data Presentation: Hypothetical Reproducibility and Robustness Data
To assess the reliability of the HPLC method, reproducibility and robustness studies are essential. The following tables present hypothetical data for illustrative purposes.
Table 1: Intra-day and Inter-day Precision (Reproducibility)
| Parameter | Day 1 (RSD %) | Day 2 (RSD %) | Day 3 (RSD %) |
| Retention Time | 0.2 | 0.3 | 0.2 |
| Peak Area | 1.1 | 1.3 | 1.2 |
| Purity (%) | 0.5 | 0.6 | 0.5 |
Relative Standard Deviation (RSD) for n=6 injections.
Table 2: Robustness of the HPLC Method
| Parameter Variation | Retention Time Shift (min) | Peak Area Change (%) | Purity Change (%) |
| Flow Rate (± 0.1 mL/min) | ± 0.5 | < 2.0 | < 0.5 |
| Column Temperature (± 2 °C) | ± 0.2 | < 1.5 | < 0.3 |
| Mobile Phase Composition (± 2%) | ± 0.8 | < 3.0 | < 0.8 |
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool for purity assessment, a comprehensive characterization of this compound requires orthogonal techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of newly synthesized compounds. Both ¹H and ¹³C NMR are used to confirm the chemical structure.
Experimental Protocol: ¹H NMR
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Parameters: Standard acquisition parameters for ¹H NMR.
3.2. Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying impurities.[1]
Experimental Protocol: LC-MS
-
LC System: As described for RP-HPLC.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| RP-HPLC | Purity, quantification | High resolution, reproducibility | Requires reference standard for quantification |
| NMR | Structural confirmation, isomer identification | Definitive structural information | Lower sensitivity than MS, complex spectra |
| MS | Molecular weight, impurity identification | High sensitivity, molecular specificity | Isomer differentiation can be challenging |
Visualizing Workflows and Concepts
4.1. Synthesis Pathway
The following diagram illustrates a general synthetic route for diarylurea compounds.
Caption: General synthesis of diarylurea compounds.
4.2. Analytical Workflow
The diagram below outlines the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for analysis.
4.3. Reproducibility vs. Robustness
This diagram illustrates the relationship between reproducibility and robustness in analytical method validation.
Caption: Reproducibility and Robustness concepts.
Conclusion
The analytical method for this compound, centered around RP-HPLC for purity and quantification, and supplemented by NMR and MS for structural confirmation, provides a comprehensive characterization. The hypothetical data presented underscores the importance of assessing method reproducibility and robustness to ensure the generation of high-quality, reliable data, which is fundamental for advancing drug development and scientific research.
References
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" advantages over existing methods for [specific application]
A comprehensive comparison of "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" against existing methods cannot be completed without a defined application. While the chemical entity has been identified, its functional context is essential for a meaningful evaluation.
Initial research confirms the existence of "this compound," a compound cataloged in chemical databases such as PubChem and available through various suppliers.[1][][3] It is classified as a research chemical, but publicly available data regarding its specific biological activities or applications is not readily accessible.[]
Urea derivatives, the broader class to which this compound belongs, are widely recognized in drug discovery for their diverse therapeutic potential.[4][5][6] These compounds have been investigated for a range of uses, including but not limited to anticancer and antimicrobial agents.[4][5] Similarly, sodium acetate, a component of the specified molecule, has numerous applications in the pharmaceutical and biotechnology sectors, often as a buffering agent.[7][8][9]
However, this general information is insufficient to conduct the requested comparative analysis. To evaluate the advantages of "this compound," it is imperative to know the specific field of its intended use. For example, is it being considered as:
-
An anticancer agent for a specific malignancy?
-
An inhibitor of a particular enzyme?
-
A novel antibiotic against resistant bacteria?
-
A therapeutic for a neurodegenerative disease?
Without this critical piece of information, it is impossible to identify the current standard-of-care treatments or existing experimental methods that would serve as the basis for comparison. Consequently, the generation of comparative data tables, detailed experimental protocols, and relevant diagrams is not feasible.
To proceed with this request, please specify the application for which "this compound" is being considered. Once the application is defined, a thorough and objective comparison guide can be developed as per the outlined requirements.
References
- 1. This compound | C19H23N4NaO3 | CID 23694772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Sodium Acetate | Solvents | Hydrite.com [hydrite.com]
- 8. Sodium acetate - Wikipedia [en.wikipedia.org]
- 9. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" cost-benefit analysis compared to alternative reagents
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of targeted therapeutic strategies. This guide provides a comparative framework for evaluating "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" and other novel reagents against established alternatives in the field of vascular-targeted drug delivery.
While specific performance data for "this compound" is not extensively available in peer-reviewed literature, its supplier information points towards an application in "Vascular Nano-Delivery Using Tropism and Targeting." This suggests its potential use as a component within a nanocarrier system designed to deliver therapeutic agents to the vascular endothelium. Such targeted delivery is a critical strategy in the treatment of various diseases, including cancer, atherosclerosis, and inflammatory disorders.
This guide, therefore, offers a cost-benefit analysis framework by comparing the conceptual application of this urea derivative with well-documented alternative reagents and methodologies. We will provide an overview of the experimental data required for a thorough evaluation and the protocols to obtain it.
Comparative Landscape of Vascular-Targeted Drug Delivery
The primary goal of vascular-targeted drug delivery is to concentrate therapeutic agents at the site of disease within the blood vessels, thereby enhancing efficacy and minimizing systemic side effects. This is typically achieved by conjugating a therapeutic payload to a carrier that is functionalized with a ligand that recognizes a specific biomarker on the endothelial surface.
Below is a comparison of key characteristics of different approaches to vascular-targeted drug delivery. "this compound," as a potential component of a nanodelivery system, is placed in this context for evaluative purposes.
| Reagent/Strategy | Potential Advantages | Potential Disadvantages | Estimated Cost | Key Performance Metrics |
| This compound | Novelty, potentially unique targeting mechanism or improved payload delivery (Hypothesized). | Lack of published data, unknown efficacy and toxicity, potentially high initial cost. | Varies by supplier (e.g., ~$100-250 for 100-250mg). | Targeting specificity, payload release kinetics, in vivo efficacy, toxicity profile. |
| Antibody-Drug Conjugates (ADCs) (e.g., anti-ICAM-1) | High specificity and affinity for target, clinically validated approach. | High molecular weight can limit tissue penetration, potential for immunogenicity, complex manufacturing, high cost. | High (can be thousands of dollars per mg for research-grade). | Binding affinity (Kd), internalization rate, payload potency, immunogenicity. |
| Peptide-Targeted Nanoparticles (e.g., RGD peptides) | Small size, low immunogenicity, good tissue penetration, ease of synthesis. | Lower binding affinity compared to antibodies, potential for rapid clearance. | Moderate (peptides are relatively inexpensive to synthesize). | Targeting efficiency, biodistribution, pharmacokinetic profile, therapeutic index. |
| Lipid-Based Nanoparticles (Liposomes, LNPs) | Biocompatible, versatile for delivering both hydrophilic and hydrophobic drugs, clinically approved formulations exist. | Potential for instability and drug leakage, can be cleared by the reticuloendothelial system (RES). | Moderate to High (depends on complexity and scale). | Encapsulation efficiency, particle size and stability, drug release profile, circulation half-life. |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, sustained drug release, well-established fabrication methods. | Potential for organic solvent residues, can induce inflammatory responses. | Low to Moderate (polymers are generally affordable). | Drug loading capacity, degradation rate, particle size distribution, in vivo biocompatibility. |
Experimental Protocols for Evaluation
To conduct a thorough cost-benefit analysis of "this compound" or any novel targeting reagent, a series of in vitro and in vivo experiments are essential.
In Vitro Characterization and Targeting Efficiency
-
Objective: To determine the ability of the formulated nanocarrier to specifically bind to and be internalized by target endothelial cells.
-
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines. For disease-specific models, cells can be stimulated with cytokines (e.g., TNF-α) to induce the expression of target adhesion molecules like ICAM-1.
-
Nanocarrier Formulation: Formulate the nanocarrier incorporating "this compound" and a fluorescently labeled payload.
-
Binding Assay: Incubate the formulated nanocarriers with the endothelial cell monolayer at 4°C (to prevent internalization). After incubation, wash the cells and quantify the bound fluorescence using a plate reader or flow cytometry.
-
Internalization Assay: Repeat the incubation at 37°C to allow for internalization. Use techniques like confocal microscopy or flow cytometry with a quenching agent for the extracellular fluorescence to quantify uptake.
-
Competitive Inhibition: To assess specificity, co-incubate the cells with the targeted nanocarrier and an excess of a known ligand for the target receptor. A significant reduction in binding/internalization indicates specific targeting.
-
In Vivo Biodistribution and Efficacy
-
Objective: To evaluate the in vivo targeting ability, pharmacokinetic profile, and therapeutic efficacy of the formulated nanocarrier.
-
Methodology:
-
Animal Model: Utilize a relevant animal model of disease (e.g., an atherosclerosis model in ApoE-/- mice, or a tumor xenograft model with significant vascularization).
-
Administration: Administer the formulated nanocarrier (with a fluorescent or radioactive label for tracking) intravenously.
-
Biodistribution: At various time points, harvest major organs (liver, spleen, lungs, kidneys, heart, and the target tissue). Quantify the accumulation of the nanocarrier in each organ using techniques like fluorescence imaging of tissue homogenates or scintigraphy.
-
Efficacy Study: Administer the nanocarrier loaded with a therapeutic agent. Monitor disease progression over time using relevant endpoints (e.g., plaque size in atherosclerosis, tumor volume in cancer models).
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and at the end of the study, perform histological analysis of major organs.
-
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these evaluative experiments, the following diagrams illustrate a typical workflow for assessing a novel targeting reagent and a simplified signaling pathway relevant to vascular targeting.
Conclusion
The development of novel reagents like "this compound" is crucial for advancing the field of targeted drug delivery. However, a rigorous and systematic evaluation is necessary to ascertain their true value. For researchers and drug development professionals, the cost of a reagent is not merely its purchase price but a comprehensive calculation that includes the time and resources required for validation, its performance in terms of efficacy and safety, and its potential to translate into a clinically viable therapeutic.
By following the experimental framework outlined in this guide, researchers can systematically evaluate the performance of novel targeting agents, enabling an evidence-based cost-benefit analysis. This will ultimately facilitate the selection of the most promising candidates for the development of next-generation vascular-targeted therapies.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
Personal Protective Equipment (PPE)
Effective use of personal protective equipment is the primary defense against chemical exposure. The recommendations below are based on the potential hazards associated with the chemical's structural components.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double gloving is recommended. Before use, always inspect gloves for any signs of degradation or perforation.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3] |
| Body | Chemical-Resistant Laboratory Coat or Coveralls | A fully buttoned lab coat should be worn to protect skin and clothing.[3] For procedures with a higher risk of exposure, disposable coveralls are recommended. |
| Respiratory | N95 Dust Mask or NIOSH-Approved Respirator | For handling small quantities in a well-ventilated area, a dust mask can prevent inhalation of powders.[3][4] In cases of inadequate ventilation or when handling larger quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing risk.
-
Preparation and Precaution:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and free of clutter.
-
Verify that a calibrated eyewash station and an accessible safety shower are nearby.[3]
-
Don all required PPE as detailed in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or a glove box to prevent the generation of airborne dust.
-
Use a spatula for careful transfer of the chemical to a tared container.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all containers sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly after the procedure is complete.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated hazardous waste container.
-
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations. Aromatic amines are noted for their potential environmental toxicity and should not be released into drains or sewers.[14][15][16]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[12] It should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management: The original container is often a suitable choice for waste storage.[12] Ensure the waste container is compatible with the chemical and is in good condition.
-
Disposal Method: A licensed professional waste disposal service should be contracted for the final disposal.[17] The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[17]
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 5. genezispartner.hu [genezispartner.hu]
- 6. itwreagents.com [itwreagents.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. redox.com [redox.com]
- 11. neb.com [neb.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. international.skcinc.com [international.skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
